N-Butylbenzene-2,3,4,5,6-D5
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-butyl-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i4D,5D,6D,8D,9D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCBLVNKHBMX-SPUMIAEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Characterization and Applications of N-Butylbenzene-D5
[1][2]
Executive Summary
N-Butylbenzene-D5 (CAS: 20329-91-3) is the isotopically labeled analog of n-butylbenzene, featuring a fully deuterated phenyl ring (
Its utility is derived from its physicochemical "mimicry"—retaining the chromatographic retention behavior of the native protium form while providing a distinct mass spectral signature (shifted by +5 Da). This guide details the physical characteristics, spectral logic, and experimental protocols for utilizing N-Butylbenzene-D5 in high-precision gas chromatography-mass spectrometry (GC-MS).[1][2]
Molecular Identity & Structural Analysis[5][6]
The "D5" designation specifically refers to the substitution of the five aromatic protons with deuterium isotopes (
| Attribute | Details |
| Chemical Name | n-Butylbenzene-2,3,4,5,6-d5 |
| CAS Number | 20329-91-3 |
| Molecular Formula | |
| Isotopic Purity | Typically |
| Structure | Phenyl-d5 ring attached to a n-butyl chain |
Structural Visualization
The following diagram illustrates the molecular structure and the specific site of deuteration (the aromatic ring), distinguishing it from the alkyl chain.
Figure 1: Structural schematic of N-Butylbenzene-D5 showing the deuterated aromatic core vs. the protio alkyl tail.[1][2]
Physicochemical Properties[1][2][7][8][9][10][11]
While the chemical behavior of N-Butylbenzene-D5 mirrors its non-deuterated counterpart (CAS 104-51-8), the physical properties exhibit subtle shifts due to the Kinetic Isotope Effect (KIE) and the increased mass of the deuterium nucleus.[1][2]
Comparative Properties Table
| Property | Native n-Butylbenzene (Protio) | N-Butylbenzene-D5 (Deuterio) | Impact on Analysis |
| Molecular Weight | 134.22 g/mol | 139.25 g/mol | +5 Da shift allows MS resolution.[1][2] |
| Boiling Point | 183.3 °C | ~183.1 °C | Minimal shift; co-elutes in GC.[1][2] |
| Melting Point | -88 °C | ~ -88 °C | Negligible difference for storage.[1][2] |
| Density (25°C) | 0.860 g/mL | ~0.895 g/mL | D5 is denser; volumetric prep requires weight correction.[1][2] |
| Refractive Index | 1.489 | 1.489 | Identical optical detection properties.[1][2] |
| Solubility | Insoluble in water; Miscible in EtOH, Ether, Hexane | Same | Ideal for organic extraction workflows.[1][2] |
Technical Insight: The boiling point of deuterated aromatics is often slightly lower than the protio form (inverse isotope effect), but for N-Butylbenzene-D5, this difference (<0.5°C) is insufficient to separate the two peaks on standard capillary GC columns (e.g., DB-5MS).[2] This co-elution is a desired feature, ensuring the ISTD experiences the exact same matrix effects and ionization conditions as the analyte.
Spectral Characteristics & Mechanistic Logic[1][2]
The value of N-Butylbenzene-D5 lies in its predictable mass spectral shift.[1][2] Understanding the fragmentation logic is essential for setting up Selected Ion Monitoring (SIM) windows.
Mass Spectrometry (EI Source)
In Electron Ionization (70 eV), n-butylbenzene undergoes characteristic fragmentation.[2] The D5 labeling alters the m/z of fragments containing the aromatic ring.
-
Tropylium Ion Formation (Base Peak):
-
Mechanism: Benzylic cleavage followed by ring expansion.
-
Protio (
): m/z 91. -
D5 (
): The ring retains 5 deuteriums; the expansion incorporates one benzylic hydrogen (H). -
Result: Shift from 91 → 96 .
-
-
McLafferty Rearrangement:
-
Mechanism: Transfer of a
-hydrogen from the butyl chain to the aromatic ring, followed by -cleavage.[2] -
Protio (
): m/z 92. -
D5 (
): The ring is . It accepts one H from the chain (chain is protio). -
Result: Shift from 92 → 97 .
-
NMR Spectroscopy[1][2]
- H-NMR: The aromatic region (7.1–7.3 ppm) will be silent (void of signals) in the D5 spectrum. Only the alkyl chain multiplets (0.9 ppm – 2.6 ppm) will be visible.
-
C-NMR: Aromatic carbons will appear as triplets (coupling with deuterium,
Hz) with reduced intensity due to the lack of NOE enhancement and splitting.[2]
Experimental Protocol: Internal Standard Workflow
The following protocol outlines the use of N-Butylbenzene-D5 for quantifying alkylbenzenes in hydrocarbon matrices (e.g., gasoline per ASTM D5769 modifications).
Workflow Diagram
Figure 2: Analytical workflow for using N-Butylbenzene-D5 as an Internal Standard.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Sample Spiking:
-
Add a fixed volume (e.g., 50
L) of the Stock Solution to 1.0 mL of the sample. -
Vortex for 30 seconds to ensure equilibration.
-
-
GC-MS Parameters (Recommended):
-
Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).[1][2]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 40°C (hold 2 min)
10°C/min 250°C. -
MS Mode: SIM (Selected Ion Monitoring).
-
Channel 1: m/z 91.0 (Analyte Quant), 92.0 (Analyte Qual).[2]
-
Channel 2: m/z 96.0 (ISTD Quant), 97.0 (ISTD Qual).
-
-
-
Quantification:
-
Calculate the Response Factor (
) using a calibration standard: [2] -
Use the calculated RF to determine unknowns.
-
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: Non-hygroscopic.
-
Chemical Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Isotopic Stability: The C-D bonds on the aromatic ring are robust and do not undergo exchange with solvent protons under standard extraction conditions (pH 2-10).
Storage Requirements[1][2][3][4]
-
Temperature: Ambient (15-25°C). Refrigeration is acceptable but not strictly necessary.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolysis (though minimal) and evaporation.[2]
-
Shelf Life: Re-verify purity via GC-MS annually.
Safety Data (SDS Summary)
References
-
C/D/N Isotopes . This compound Technical Data Sheet. Product No. D-5595.[1][2][3][4][5] Retrieved from [2]
-
ASTM International . ASTM D5769-20: Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry.[2] West Conshohocken, PA.[2] Retrieved from
-
National Institute of Standards and Technology (NIST) . n-Butylbenzene Mass Spectrum (Protio). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [2]
-
Sigma-Aldrich . Butylbenzene Physical Properties and Safety Data. Retrieved from
solubility of N-Butylbenzene-D5 in organic solvents
An In-depth Technical Guide to the Solubility of N-Butylbenzene-D5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-Butylbenzene-D5, a deuterated aromatic hydrocarbon of significant interest in analytical and pharmaceutical research. While direct experimental solubility data for N-Butylbenzene-D5 is not extensively published, this document establishes a robust predictive framework by leveraging the comprehensive solubility data of its non-deuterated analogue, N-Butylbenzene. The guide delves into the foundational physicochemical principles governing solubility, presents a detailed quantitative analysis of N-Butylbenzene in a wide array of organic solvents, and critically examines the potential isotopic effects of deuteration on solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers to generate validated data. This synthesis of theoretical knowledge, analogue data, and practical methodology provides an authoritative resource for professionals in drug development and chemical research.
Introduction to N-Butylbenzene-D5
N-Butylbenzene-D5 is an isotopically labeled version of N-Butylbenzene where the five hydrogen atoms on the aromatic ring are replaced with deuterium (D). Its chemical structure is C₆D₅C₄H₉. This labeling makes it an invaluable tool in various scientific applications, most notably as an internal standard for quantitative analysis using mass spectrometry (GC-MS or LC-MS). The increased mass from the deuterium atoms allows its signal to be clearly distinguished from the non-labeled analyte, ensuring high accuracy in quantification.
Understanding the solubility of N-Butylbenzene-D5 is critical for its effective use. Proper solvent selection is paramount for preparing stock solutions, creating calibration standards, and ensuring homogeneity in reaction mixtures or analytical samples. This guide provides the necessary data and theoretical underpinning to make informed decisions regarding solvent selection and application.
Foundational Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a substance like N-Butylbenzene-D5, which consists of a non-polar alkyl chain and a non-polar (deuterated) benzene ring, solubility is dictated by the following principles:
-
Polarity: N-Butylbenzene-D5 is a non-polar molecule. Therefore, it is expected to exhibit high solubility in non-polar or weakly polar organic solvents. Its solubility in highly polar solvents, especially those capable of hydrogen bonding like water, is expected to be negligible.[1][2]
-
Intermolecular Forces: The primary intermolecular forces at play for N-Butylbenzene-D5 are van der Waals forces (specifically, London dispersion forces). Solvents that also rely on these forces for cohesion, such as hydrocarbons, ethers, and chlorinated solvents, will be most effective at solvating the molecule.
-
The Isotopic Effect: The substitution of hydrogen with deuterium results in a C-D bond that is slightly stronger and shorter than a C-H bond. This can lead to subtle changes in physicochemical properties, including melting point, heat of fusion, and, consequently, solubility.[3] While often minor, these effects can be measurable. Studies on other deuterated aromatic compounds, such as flurbiprofen-d8, have shown a notable increase in aqueous solubility compared to the parent compound.[3] Therefore, while the solubility of N-Butylbenzene-D5 is expected to closely track that of N-Butylbenzene, minor deviations may occur.
Physicochemical Properties
A comparison of the key physicochemical properties of N-Butylbenzene and its D5 analogue is essential for understanding its behavior. The properties for N-Butylbenzene-D5 are estimated based on its non-deuterated counterpart, with the exception of the molar mass, which is calculated precisely.
| Property | N-Butylbenzene | N-Butylbenzene-D5 | Reference(s) |
| CAS Number | 104-51-8 | N/A | [4] |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₉D₅ | [5] |
| Molar Mass | 134.22 g/mol | 139.25 g/mol | [5] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid (Predicted) | [6] |
| Density | ~0.860 g/cm³ at 20°C | ~0.860 g/cm³ at 20°C (Predicted) | [1][6] |
| Boiling Point | ~183 °C | ~183 °C (Predicted) | [4][6] |
| Melting Point | ~ -88 °C | ~ -88 °C (Predicted) | [4][6] |
| Water Solubility | Very low (~11.8 mg/L at 25°C) | Very low (Predicted) | [4][7] |
Quantitative Solubility Data
The following table presents extensive experimental solubility data for N-Butylbenzene at 25°C. This serves as an excellent and highly reliable proxy for estimating the solubility of N-Butylbenzene-D5. The data is organized to facilitate comparison across different solvent classes.
| Solvent | CAS Number | Solubility (g/L) at 25°C | Solvent Class |
| Highly Non-Polar Solvents | |||
| n-Hexane | 110-54-3 | 2735.90 | Alkane |
| n-Heptane | 142-82-5 | 2681.71 | Alkane |
| Cyclohexane | 110-82-7 | 2944.42 | Cycloalkane |
| Toluene | 108-88-3 | 2900.48 | Aromatic |
| Ethers | |||
| Diethyl Ether | 60-29-7 | 7646.58 | Acyclic Ether |
| Tetrahydrofuran (THF) | 109-99-9 | 7298.11 | Cyclic Ether |
| 1,4-Dioxane | 123-91-1 | 6194.28 | Cyclic Ether |
| Chlorinated Solvents | |||
| Dichloromethane | 75-09-2 | 7850.57 | Halogenated |
| Chloroform | 67-66-3 | 6990.26 | Halogenated |
| 1,2-Dichloroethane | 107-06-2 | 6733.75 | Halogenated |
| Carbon Tetrachloride | 56-23-5 | 1368.07 | Halogenated |
| Esters | |||
| n-Butyl Acetate | 123-86-4 | 8255.71 | Acetate |
| Ethyl Acetate | 141-78-6 | 5446.89 | Acetate |
| Methyl Acetate | 79-20-9 | 3378.09 | Acetate |
| Ketones | |||
| Acetone | 67-64-1 | 5034.01 | Ketone |
| 2-Butanone (MEK) | 78-93-3 | 4349.44 | Ketone |
| Cyclohexanone | 108-94-1 | 4655.94 | Ketone |
| Alcohols | |||
| n-Butanol | 71-36-3 | 2485.00 | Primary Alcohol |
| Ethanol | 64-17-5 | 2176.23 | Primary Alcohol |
| Isopropanol | 67-63-0 | 1969.95 | Secondary Alcohol |
| Methanol | 67-56-1 | 920.42 | Primary Alcohol |
| Polar Aprotic Solvents | |||
| Acetonitrile | 75-05-8 | 3282.35 | Nitrile |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 2957.14 | Sulfoxide |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 2035.82 | Amide |
| Highly Polar Protic Solvents | |||
| Formic Acid | 64-18-6 | 72.39 | Carboxylic Acid |
| Ethylene Glycol | 107-21-1 | 132.72 | Diol |
| Water | 7732-18-5 | 0.02 | Water |
(Data sourced from Scent.vn[7])
Analysis of Solubility Trends: The data confirms the theoretical principles. N-Butylbenzene is highly soluble to miscible in non-polar solvents (hydrocarbons, ethers, chlorinated solvents) and moderately to highly soluble in polar aprotic solvents and esters. Solubility decreases in more polar protic solvents like alcohols, and it is practically insoluble in water.[1][7][8] This robust dataset provides a strong foundation for selecting an appropriate solvent for N-Butylbenzene-D5 for nearly any application.
Experimental Protocol: Gravimetric Solubility Determination
To obtain definitive solubility data for N-Butylbenzene-D5, an experimental approach is required. The following protocol describes a reliable gravimetric method for determining solubility at a specific temperature (e.g., 25°C). This protocol is designed to be a self-validating system.
Materials and Equipment
-
N-Butylbenzene-D5 (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled incubator/shaker or water bath
-
Calibrated thermometers
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 μm, PTFE)
-
Gas chromatograph with a mass spectrometer (GC-MS) for purity confirmation (optional but recommended)
Step-by-Step Methodology
-
Solvent Preparation: Pre-equilibrate the chosen solvents to the target temperature (e.g., 25°C ± 0.5°C) for at least 24 hours.
-
Sample Preparation: In separate, tared glass vials, add an excess amount of N-Butylbenzene-D5. The goal is to have undissolved solute present at equilibrium.
-
Solvent Addition: Add a precise, known mass of the temperature-equilibrated solvent to each vial. Record the mass of the added solvent.
-
Equilibration: Tightly cap the vials. Place them in the temperature-controlled shaker or bath set to the target temperature. Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation ensures the solution is homogeneously saturated.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 12 hours. This allows the excess, undissolved N-Butylbenzene-D5 to settle, leaving a clear, saturated supernatant.
-
Sample Extraction: Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.2 μm PTFE syringe filter into a pre-tared vial. The pre-warming and filtering steps are critical to prevent premature precipitation of the solute due to temperature fluctuations. Record the exact mass of the filtered saturated solution.
-
Solvent Evaporation: Place the vials containing the filtered saturated solution in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent. Evaporation to a constant weight ensures all solvent has been removed.
-
Mass Determination: Once the solvent is fully evaporated, measure the final mass of the vial containing the residual N-Butylbenzene-D5 solute.
-
Calculation: The solubility is calculated as follows:
-
Mass of Solute = (Final Mass of Vial + Solute) - (Tare Mass of Vial)
-
Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)
-
Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100
-
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationships in Solubility
The solubility of a non-polar solute like N-Butylbenzene-D5 is strongly correlated with the properties of the solvent. The following diagram illustrates the key relationships.
Caption: Relationship between Solvent Polarity and Solubility.
Conclusion
While direct, published solubility data for N-Butylbenzene-D5 is scarce, a highly accurate profile can be constructed from the extensive data available for its non-deuterated analogue, N-Butylbenzene. This compound exhibits high solubility in non-polar and weakly polar organic solvents and is poorly soluble in highly polar, protic solvents like water. The effect of deuteration on the aromatic ring is predicted to be minor but may lead to slight variations in solubility. For applications requiring the highest precision, the detailed gravimetric protocol provided in this guide offers a robust method for experimental determination. This guide equips researchers with the theoretical knowledge, predictive data, and practical tools necessary to confidently work with N-Butylbenzene-D5 in a variety of solvent systems.
References
-
Title: The Role of Normal Butyl Benzene (NBB) as a Solvent in Various Industries. Source: Vinati Organics URL: [Link]
-
Title: N-Butylbenzene (CAS 104-51-8): Odor profile, Properties, & IFRA compliance. Source: Scent.vn URL: [Link]
-
Title: n-Butylbenzene - Physico-chemical Properties. Source: ChemBK URL: [Link]
-
Title: Solubilities of Benzene, Toluene, and Ethylbenzene in Deep Eutectic Solvents. Source: ResearchGate URL: [Link]
-
Title: Using Solubility Data. Source: Chemistry LibreTexts URL: [Link]
-
Title: Material Safety Data Sheet Normal-Butylbenzene, 99+%. Source: Exposome-Explorer URL: [Link]
-
Title: Solubility of Organic Compounds. Source: York University, Department of Chemistry URL: [Link]
-
Title: n-Butylbenzene. Source: Wikipedia URL: [Link]
-
Title: Chemical Properties of Benzene, n-butyl- (CAS 104-51-8). Source: Cheméo URL: [Link]
-
Title: Benzene, n-butyl-. Source: NIST WebBook URL: [Link]
-
Title: Determination and correlation for solubility of aromatic acids in solvents. Source: ResearchGate URL: [Link]
-
Title: Solubility Measurements of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor. Source: ResearchGate URL: [Link]
-
Title: Benzene. Source: Wikipedia URL: [Link]
-
Title: Densities of Selected Deuterated Solvents. Source: ResearchGate URL: [Link]
-
Title: Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. The Role of Normal Butyl Benzene (NBB) as a Solvent in Various Industries [vinatiorganics.com]
- 2. N-BUTYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butylbenzene | 104-51-8 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. n-Butylbenzene - Wikipedia [en.wikipedia.org]
- 7. scent.vn [scent.vn]
- 8. chembk.com [chembk.com]
Navigating the Nuances of Isotopic Stability: A Guide to N-Butylbenzene-2,3,4,5,6-D5 in Experimental Settings
An In-depth Technical Guide:
Abstract
Deuterated internal standards are the bedrock of quantitative mass spectrometry, providing a means to correct for analytical variability. However, the implicit assumption of their perfect stability can be a critical flaw in experimental design. This guide delves into the stability of a commonly used internal standard, N-Butylbenzene-2,3,4,5,6-D5 (D5-n-butylbenzene), providing a framework for its empirical validation. We will explore the subtle yet significant factors that can compromise its isotopic and chemical integrity, offering a blend of theoretical understanding and actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals who rely on the accuracy of internal standards for robust analytical data.
Introduction: The Unspoken Assumption of Internal Standard Invincibility
In the world of quantitative analysis, particularly in chromatography and mass spectrometry, internal standards (IS) are the silent partners to our analytes of interest. Their role is to mimic the analyte's behavior through sample preparation, injection, and ionization, thereby correcting for any variations that may occur. Deuterated compounds, such as this compound, are often considered the "gold standard" for IS due to their near-identical physicochemical properties to the unlabeled analyte, n-butylbenzene.[1]
However, this reliance on isotopic analogs hinges on a critical, and often unverified, assumption: that the IS is chemically and isotopically stable throughout the entire analytical workflow. The reality is that factors such as temperature, pH, light exposure, and the sample matrix itself can induce degradation or isotopic exchange, leading to a compromised standard and, consequently, inaccurate quantification. This guide provides the scientific rationale and practical methodologies to rigorously assess the stability of D5-n-butylbenzene, ensuring the integrity of your analytical data.
Physicochemical Properties of this compound
A fundamental understanding of the molecule's properties is the first step in predicting its potential vulnerabilities.
| Property | Value | Significance in Experimental Context |
| Chemical Formula | C₁₀H₉D₅ | The presence of five deuterium atoms on the aromatic ring is key to its use as an internal standard. |
| Molecular Weight | 139.26 g/mol | Slightly heavier than its non-deuterated counterpart (134.22 g/mol ), allowing for mass-based differentiation.[2] |
| Boiling Point | ~183 °C | Its volatility is relevant for gas chromatography (GC) applications and potential loss during sample evaporation steps.[2] |
| LogP (Octanol-Water Partition Coefficient) | ~4.1 | Indicates high lipophilicity, influencing its solubility in various solvents and potential for matrix interactions. |
| Chemical Structure | A benzene ring substituted with a butyl group, with five deuterium atoms replacing hydrogen on the ring. | The aromatic ring is generally stable, but the benzylic protons on the butyl chain can be susceptible to oxidation. The C-D bonds are stronger than C-H bonds, offering some kinetic stability.[3] |
Potential Degradation and Instability Pathways
While generally robust, D5-n-butylbenzene is not immune to chemical transformation. Understanding these potential pathways is crucial for designing appropriate stability studies.
Isotopic Exchange (H/D Exchange)
The deuterium atoms on the aromatic ring are generally stable. However, under certain conditions, they can undergo back-exchange with protons from the surrounding environment (e.g., protic solvents, acidic or basic media).[4] This would lead to a decrease in the isotopic purity of the internal standard and the formation of D4, D3, etc., species, ultimately impacting the accuracy of quantification.
Oxidation
The benzylic position of the butyl group (the carbon atom attached to the benzene ring) is the most likely site for oxidation. This can be initiated by atmospheric oxygen, trace metal catalysts, or reactive species within the sample matrix, especially under elevated temperatures or exposure to UV light. Oxidative degradation would lead to the formation of byproducts with different masses and chromatographic properties, reducing the effective concentration of the internal standard.
Experimental Design for Stability Assessment
A robust stability testing protocol is essential to ensure the reliability of D5-n-butylbenzene as an internal standard.[5] The design of these experiments should be guided by the conditions the standard will encounter during its entire lifecycle, from storage to final analysis. Regulatory bodies like the FDA and international guidelines such as ICH provide a framework for stability testing of pharmaceutical products, which can be adapted for internal standards.[6][7][8]
Long-Term and Accelerated Stability Studies
-
Long-Term Stability: This study evaluates the stability of the internal standard under its recommended storage conditions.[9] For D5-n-butylbenzene, this is typically at room temperature.[9] The study should extend for a significant duration, with samples being analyzed at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[8]
-
Accelerated Stability: To quickly identify potential stability issues, samples are subjected to more stressful conditions (e.g., elevated temperature, humidity, and light exposure). For a compound stored at room temperature, accelerated testing might be conducted at 40°C ± 2°C / 75% RH ± 5% RH. These studies are typically shorter, for instance, 6 months.[8]
Solution Stability
The stability of the internal standard in the various solvents used for stock solutions, working solutions, and final sample extracts must be assessed. This is critical as the solvent can influence degradation rates.
-
Stock Solution Stability: The stability of the concentrated stock solution of D5-n-butylbenzene should be evaluated at its storage temperature (e.g., 2-8°C or -20°C).
-
Working Solution Stability: The stability of the more dilute working solutions, which are often prepared in different solvents than the stock solution, should be tested under the conditions they are typically stored and used (e.g., room temperature on a lab bench).
Freeze-Thaw Stability
For biological samples that may be frozen and thawed multiple times before analysis, it is crucial to assess the stability of the internal standard under these conditions. This involves subjecting spiked samples to a series of freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature) before analysis.
Matrix Stability
The sample matrix (e.g., plasma, urine, tissue homogenate) can contain enzymes or other components that may degrade the internal standard. Matrix stability studies involve spiking the internal standard into the biological matrix and incubating the samples at a specific temperature (e.g., 37°C) for a defined period before processing and analysis.
Experimental Protocols
The following are example protocols for assessing the stability of D5-n-butylbenzene. These should be adapted based on the specific application and analytical method.
Protocol for Long-Term Stability in Solvent
-
Prepare a stock solution of D5-n-butylbenzene in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps.
-
Store the vials at the recommended long-term storage temperature (e.g., room temperature).[9]
-
At each time point (e.g., 0, 3, 6, 12, 24, 36 months), retrieve a set of vials.
-
Prepare a series of dilutions from the stored stock solution and a freshly prepared stock solution of the same concentration.
-
Analyze the stored and fresh samples using a validated analytical method (e.g., GC-MS or LC-MS).
-
Compare the peak area or response of the stored standard to the fresh standard. The concentration of the stored standard should be within a predefined acceptance range (e.g., ±15%) of the fresh standard.
Protocol for Accelerated Stability in Solvent
-
Follow steps 1 and 2 from the long-term stability protocol.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).
-
At each time point (e.g., 0, 1, 3, 6 months), retrieve a set of vials.
-
Follow steps 5-7 from the long-term stability protocol.
Protocol for Freeze-Thaw Stability in Matrix
-
Spike a known concentration of D5-n-butylbenzene into the biological matrix of interest (e.g., human plasma).
-
Aliquot the spiked matrix into multiple polypropylene tubes.
-
Analyze a set of samples immediately (Time 0).
-
Freeze the remaining samples at -80°C for at least 24 hours.
-
Thaw the samples at room temperature. Once completely thawed, refreeze them at -80°C. This constitutes one freeze-thaw cycle.
-
Repeat for a total of three freeze-thaw cycles.
-
After the third cycle, process the samples using the established extraction procedure.
-
Analyze the samples and compare the results to the Time 0 samples. The mean concentration of the freeze-thaw samples should be within ±15% of the Time 0 samples.
Data Analysis and Interpretation
The stability of D5-n-butylbenzene is assessed by comparing the analytical response of the aged or stressed samples to that of freshly prepared or time-zero samples. The acceptance criteria are typically set based on regulatory guidelines or internal standard operating procedures. A common acceptance criterion is that the mean concentration of the test samples should be within ±15% of the nominal concentration.[10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of an internal standard.
Caption: Workflow for assessing the stability of D5-n-butylbenzene.
Conclusion
References
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butylbenzene. PubChem Compound Database. Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, September 15). Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of benzene degradation under microaerobic conditions.... Retrieved from [Link]
-
Eawag. (n.d.). BTEX Metabolism Metapathway Map. Eawag-BBD. Retrieved from [Link]
-
National Institute of Technology and Evaluation. (2023, March 27). Anaerobic benzene degradation pathway of Azoarcus sp. DN11. Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butylbenzene. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Some considerations in the use of internal standards in analytical method development. Retrieved from [Link]
-
QbD Group. (2024, March 13). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, n-butyl-. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, n-butyl- (CAS 104-51-8). Retrieved from [Link]
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Methodological & Application
Application Note: N-Butylbenzene-2,3,4,5,6-D5 for High-Fidelity Quantitative Analysis of Volatile Organic Compounds
Introduction
The accurate quantification of volatile organic compounds (VOCs) is a critical task in environmental monitoring, industrial hygiene, and toxicology.[1][2][3][4] VOCs are a broad class of carbon-based chemicals that readily evaporate at room temperature and can pose significant health and environmental risks.[5] Methodologies for their analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA), often rely on gas chromatography-mass spectrometry (GC-MS) for its sensitivity and selectivity.[1][5] A cornerstone of achieving high-quality, reproducible data in these analyses is the use of an internal standard (IS). This application note details the use of N-Butylbenzene-2,3,4,5,6-D5 (N-Butylbenzene-d5) as a robust internal standard for the quantitative analysis of VOCs.
The ideal internal standard co-elutes with or elutes near the analytes of interest and behaves similarly during sample preparation and analysis, but is chromatographically distinguishable. Deuterated compounds are particularly well-suited for this role when using mass spectrometry.[6][7] N-Butylbenzene-d5, a deuterated analog of n-butylbenzene, shares nearly identical physicochemical properties with its non-deuterated counterpart and other aromatic VOCs.[8][9][10] This similarity ensures that it experiences comparable extraction efficiency, purge-and-trap efficiencies, and chromatographic behavior. However, its increased mass due to the five deuterium atoms allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification.[6] This self-validating system corrects for variations in sample volume, injection volume, and instrument response, leading to highly reliable results.[11]
Physicochemical Properties of N-Butylbenzene-D5 and its Non-Labeled Analog
A thorough understanding of the physicochemical properties of both the internal standard and the target analytes is fundamental to developing a robust analytical method. The near-identical properties of N-Butylbenzene-d5 and n-butylbenzene ensure they behave consistently throughout the analytical process.
| Property | This compound | n-Butylbenzene |
| Molecular Formula | C₁₀H₉D₅ | C₁₀H₁₄ |
| Molecular Weight | 139.25 g/mol [12] | 134.22 g/mol [8] |
| CAS Number | 20329-91-3[12] | 104-51-8[8] |
| Boiling Point | ~183 °C (estimated) | 181-183 °C[8] |
| Melting Point | ~ -88 °C (estimated) | -88 °C[8] |
| Density | ~0.86 g/mL (estimated) | 0.86 g/mL[8] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid[8] |
| Isotopic Enrichment | ≥98 atom % D[12] | Not Applicable |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity): Sourced from a reputable supplier.[12]
-
VOC standards mix: Containing target analytes of interest.
-
Methanol (Purge-and-Trap Grade): For preparation of stock and working standards.
-
Reagent Water: Deionized water free of interfering compounds.
-
Helium (≥99.999% purity): As a carrier gas for GC-MS.
-
Purge-and-Trap tubes: Packed with appropriate sorbent materials.[13]
-
Autosampler vials and caps.
Instrumentation
A gas chromatograph coupled with a mass spectrometer (GC-MS) and equipped with a purge-and-trap system is recommended for this analysis.[1][13]
Preparation of Standards
-
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of N-Butylbenzene-d5 in methanol at a concentration of 1000 µg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 25 µg/mL. This solution will be used to spike all samples, blanks, and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by diluting a certified VOC standard mix with methanol. A typical calibration range may be 1, 5, 10, 25, 50, and 100 µg/L. Each calibration standard must be spiked with the IS Working solution to a final concentration of 25 µg/L.
Sample Preparation and Analysis Workflow
The following diagram illustrates the general workflow for the analysis of VOCs using N-Butylbenzene-d5 as an internal standard.
Caption: Experimental workflow for VOC analysis using N-Butylbenzene-d5.
Detailed Protocol for Aqueous Samples (Based on EPA Method 524.2/8260B principles)[1][2][3][5]
-
Sample Collection: Collect aqueous samples in 40 mL vials with septa caps, ensuring no headspace.
-
Spiking: Add a precise volume of the IS Working solution (e.g., 10 µL of 25 µg/mL solution to a 10 mL sample) to each sample, blank, and calibration standard just prior to analysis.
-
Purge-and-Trap: Place the vial in the autosampler. The system will automatically transfer a defined volume (e.g., 5 mL) to the purging vessel. Purge the sample with an inert gas (helium) at a specified flow rate and time (e.g., 40 mL/min for 11 minutes).[14] The purged VOCs are trapped on a sorbent tube.
-
Desorption: The sorbent trap is rapidly heated, and the trapped analytes are back-flushed with the GC carrier gas onto the analytical column.
-
GC Separation: The VOCs are separated on a capillary column (e.g., DB-624 or equivalent) using a suitable temperature program.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of approximately 35-300 amu. For enhanced sensitivity, selected ion monitoring (SIM) can be employed.
Recommended GC-MS Parameters
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 2 min) |
| Injector | Splitless, 200°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Mode | Full Scan (35-300 amu) or SIM |
| Quantitation Ions | Analyte-specific |
| N-Butylbenzene-d5 Ion | m/z 96 (quantitation), m/z 139 (qualifier) |
| n-Butylbenzene Ion | m/z 91 (quantitation), m/z 134 (qualifier) |
Data Analysis and Quantification
The foundation of the internal standard method is the use of the Response Factor (RF).
-
Calculate Response Factors (RF) for Calibration Standards:
-
RF = (Area of Analyte / Area of IS) x (Concentration of IS / Concentration of Analyte)
-
-
Generate Calibration Curve:
-
Plot the (Area of Analyte / Area of IS) on the y-axis against the (Concentration of Analyte / Concentration of IS) on the x-axis.
-
Perform a linear regression to obtain the calibration curve and verify the correlation coefficient (r²) is > 0.995.
-
-
Quantify Analytes in Samples:
-
Concentration of Analyte = (Area of Analyte / Area of IS) x (Concentration of IS / Average RF)
-
This approach ensures that any variability during the analysis that affects both the analyte and the internal standard is normalized, thereby providing a more accurate and precise measurement.
Trustworthiness and Self-Validation
The use of a deuterated internal standard like N-Butylbenzene-d5 provides a self-validating system for several reasons:
-
Correction for Matrix Effects: The internal standard and analyte are likely to experience similar signal suppression or enhancement from co-eluting matrix components.
-
Compensation for Volume Errors: Minor variations in sample injection volume are corrected for since the ratio of analyte to internal standard remains constant.
-
Monitoring of Instrument Performance: Consistent recovery of the internal standard across a batch of samples indicates stable instrument performance. A significant deviation in the IS response in a single sample may indicate a matrix issue specific to that sample.
Conclusion
This compound is an exemplary internal standard for the quantitative analysis of a wide range of volatile organic compounds by GC-MS. Its physicochemical properties closely mimic those of many common aromatic VOCs, ensuring its reliability in correcting for analytical variability. The protocol detailed in this application note, based on established EPA methodologies, provides a robust framework for achieving high-quality, defensible data in environmental, industrial, and research settings. The implementation of this deuterated internal standard is a critical step towards ensuring the accuracy and precision demanded in modern analytical science.
References
-
Chem-Impex. (n.d.). n-Butylbenzene. Retrieved from [Link]
-
ESS Laboratory. (n.d.). Volatile Organic Compounds by GC/MS Capillary Column Technique. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-15: Determination of Volatile Organic Compounds (VOCs) In Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
- Shi, H., & Li, X. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology, 83, 181-187.
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
- Wang, J., Zhang, W., Huang, T., Su, P., & Yang, Y. (2022). Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry. Talanta, 246, 123538.
-
OI Analytical. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Proposed U.S. EPA Method 524.3. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, n-butyl- (CAS 104-51-8). Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butylbenzene. Retrieved from [Link]
-
ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. Retrieved from [Link]
-
LabTech. (n.d.). Analysis of Volatile Organic Compounds Using US EPA Method TO-17 by Automated Cryogen-free Thermal Desorption. Retrieved from [Link]
-
ResearchGate. (2025). Targeted Deuteration of Polyphenolics for Their Qualitative and Quantitative Metabolomic Analysis in Plant-Derived Extracts. Retrieved from [Link]
-
LCGC North America. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]
-
Restek. (n.d.). Rapid Determination of TO-15 Volatile Organic Compounds (VOCs) in Air. Retrieved from [Link]
-
AZ Big Media. (2024). Understanding EPA method 524.2: Analysis of volatile organic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Enhanced detection of aromatic oxidation products using NO 3 − chemical ionization mass spectrometry with limited nitric acid. Retrieved from [Link]
-
ALS Environmental. (n.d.). Determination of To-15 VOC's in Atmospheric, Subslab and Soilgas samples using Gas Chromatography with Mass Selective Detection. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, n-butyl-. Retrieved from [Link]
-
New York State Department of Health. (2010). TO-15 Checklist Determination of VOCs in Air by GC-MS. Retrieved from [Link]
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- 7. dl.astm.org [dl.astm.org]
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- 14. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols for N-Butylbenzene-D5 in Advanced Sample Preparation
Abstract
This technical guide provides researchers, analytical chemists, and drug development professionals with a comprehensive overview of the effective utilization of N-Butylbenzene-D5 as an internal standard in quantitative analytical workflows. The document elucidates the fundamental principles of isotope dilution mass spectrometry (IDMS) and offers detailed, field-proven protocols for its application in diverse matrices. By explaining the causality behind experimental choices, this guide aims to empower scientists to develop robust, accurate, and self-validating analytical methods.
The Imperative for High-Quality Internal Standards in Quantitative Analysis
In modern analytical science, particularly in chromatography and mass spectrometry, achieving high precision and accuracy is paramount. Analyte loss during complex sample preparation steps, instrumental variability, and matrix-induced signal suppression or enhancement are significant challenges that can compromise data integrity. The use of an internal standard (IS) is a cornerstone of reliable quantitative analysis, designed to compensate for these potential sources of error.
A superior internal standard should ideally be a stable, isotopically labeled analogue of the target analyte.[1][2] Deuterated standards, such as N-Butylbenzene-D5, are considered the gold standard for many mass spectrometry applications.[3] They share near-identical physicochemical properties with their non-labeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[1] This co-elution and similar ionization efficiency allow for effective correction of variations, a principle known as Isotope Dilution Mass Spectrometry (IDMS).[3]
N-Butylbenzene-D5, with five deuterium atoms on the phenyl ring, offers a significant mass shift from the native n-Butylbenzene, preventing spectral overlap while ensuring its behavior closely mimics the analyte of interest. This document details its physical properties and provides step-by-step protocols for its use in critical applications.
Physicochemical Properties of n-Butylbenzene and N-Butylbenzene-D5
The suitability of N-Butylbenzene-D5 as an internal standard is grounded in its physical and chemical characteristics, which are nearly identical to the native compound, ensuring it accurately tracks the analyte through the entire analytical process.
| Property | n-Butylbenzene | N-Butylbenzene-D5 (phenyl-D5) | Significance for Internal Standard Use |
| Molecular Formula | C₁₀H₁₄[4] | C₁₀H₉D₅ | The mass difference ensures no isobaric interference in MS. |
| Molecular Weight | 134.22 g/mol [4] | Approx. 139.25 g/mol | Allows for distinct detection by the mass spectrometer. |
| Boiling Point | 183.3 °C[5][6] | ~183 °C | Ensures similar behavior in GC inlets and during purge-and-trap. |
| Melting Point | -87.9 °C[5][6] | ~ -88 °C | Relevant for storage and handling. |
| Density | 0.860 g/mL at 20°C[5][6] | ~0.86 g/mL | Similar density aids in consistent volumetric and gravimetric preparations. |
| Water Solubility | 11.8 mg/L at 25°C[5][6] | Very low; similar to native form | Crucial for predicting behavior in aqueous sample extractions. |
| Log P (octanol/water) | 4.38[5] | ~4.38 | Indicates high hydrophobicity, predicting partitioning behavior. |
| Chemical Stability | Stable under normal conditions. | Stable under normal conditions. | Essential for preventing degradation during sample storage and analysis. |
Application Protocol 1: Analysis of Volatile Organic Compounds (VOCs) in Environmental Water Samples via Purge and Trap GC-MS
Context: This protocol is aligned with methodologies similar to those outlined by the U.S. Environmental Protection Agency (EPA) for the analysis of volatile organic compounds in drinking water.[7][8][9] N-Butylbenzene is a listed analyte in several EPA methods, making N-Butylbenzene-D5 an ideal internal standard.
Causality: The purge and trap technique relies on the efficient transfer of volatile analytes from an aqueous matrix to a gaseous phase, followed by trapping and thermal desorption. An internal standard must possess comparable volatility and hydrophobicity to the target analytes to accurately reflect the efficiency of this entire process. N-Butylbenzene-D5's low water solubility and appropriate boiling point make it an excellent choice to correct for variations in purging efficiency, trapping, and injection.
Experimental Workflow Diagram
Sources
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- 3. irl.umsl.edu [irl.umsl.edu]
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- 5. Butylbenzene | C10H14 | CID 7705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Butylbenzene - Wikipedia [en.wikipedia.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. velocityscientific.com.au [velocityscientific.com.au]
- 9. chebios.it [chebios.it]
Application and Protocol for the Use of N-Butylbenzene-D5 in Environmental Sample Analysis
Introduction: The Imperative for Precision in Environmental Analysis
In the field of environmental science, the accurate quantification of organic pollutants is paramount for assessing environmental quality, determining human exposure risks, and enforcing regulatory compliance. Volatile Organic Compounds (VOCs) and Semi-Volatile Organic Compounds (SVOCs) are classes of pollutants frequently monitored in various environmental matrices, including water and soil. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for these analyses due to its high sensitivity and specificity. However, the complexity of environmental samples, which often contain a multitude of interfering substances (the matrix), can significantly impact the accuracy and precision of analytical results. Matrix effects, such as ion suppression or enhancement, and variations in sample preparation and instrument performance can lead to erroneous quantification.
To surmount these challenges, the use of internal standards is a well-established and robust practice. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. By adding a known amount of an internal standard to every sample, standard, and blank, variations introduced during the analytical process can be normalized. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for use as internal standards in mass spectrometry-based methods. This is because they co-elute with their non-deuterated counterparts and exhibit nearly identical chemical and physical properties, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
This application note provides a detailed guide on the use of N-Butylbenzene-D5 as an internal standard for the quantitative analysis of VOCs and SVOCs in environmental samples by GC-MS, with a focus on protocols aligned with United States Environmental Protection Agency (U.S. EPA) methodologies.
N-Butylbenzene-D5: An Ideal Internal Standard
N-Butylbenzene-D5, the deuterated analog of n-butylbenzene, is an excellent choice as an internal standard for a range of aromatic and non-aromatic organic compounds. Its utility stems from a combination of its physicochemical properties and its behavior within the analytical system.
Causality Behind the Choice:
-
Chemical Similarity: N-Butylbenzene possesses a chemical structure that is representative of many common environmental pollutants, including benzene, toluene, ethylbenzene, and xylenes (BTEX), as well as other alkylated aromatic compounds. Its deuterated form, N-Butylbenzene-D5, will therefore behave similarly to these target analytes during sample extraction, concentration, and chromatographic separation.
-
Chromatographic Behavior: With a boiling point of approximately 183°C, n-butylbenzene elutes within the typical chromatographic window for many VOCs and lighter SVOCs, ensuring it is a suitable internal standard for a broad range of analytes.
-
Mass Spectrometric Distinction: The five deuterium atoms in N-Butylbenzene-D5 provide a clear mass shift from its native analog and other potential interferences. The molecular weight of n-butylbenzene is 134.22 g/mol , while N-Butylbenzene-D5 has a molecular weight of approximately 139.25 g/mol . This mass difference allows for unambiguous detection and quantification by the mass spectrometer without isotopic overlap with the target analytes.
-
Commercial Availability and Purity: High-purity N-Butylbenzene-D5 is readily available from various chemical suppliers, ensuring the reliability and consistency of the internal standard stock solutions.
Physicochemical Properties of N-Butylbenzene
| Property | Value | Source |
| Molecular Formula | C₁₀H₉D₅ | - |
| Molecular Weight | ~139.25 g/mol | Calculated |
| Boiling Point (n-Butylbenzene) | 183.3 °C | [1] |
| Melting Point (n-Butylbenzene) | -87.9 °C | [1] |
| Density (n-Butylbenzene) | 0.8601 g/cm³ at 20 °C | [1] |
| Solubility in Water (n-Butylbenzene) | 11.8 mg/L at 25 °C | [1] |
The Principle of Internal Standard Calibration
The fundamental principle of internal standard calibration is to determine the relative response factor (RRF) for each target analyte relative to the internal standard. The RRF is a measure of the sensitivity of the instrument to the analyte compared to its sensitivity to the internal standard.
Caption: Principle of internal standard calibration workflow.
The RRF is calculated using the following equation:
RRF = (Ax * Cis) / (Ais * Cx)
Where:
-
Ax = Peak area of the analyte
-
Cis = Concentration of the internal standard
-
Ais = Peak area of the internal standard
-
Cx = Concentration of the analyte
Once the average RRF for each analyte is established from a multi-point calibration, the concentration of the analyte in an environmental sample can be calculated using the following rearranged equation:
Cx = (Ax * Cis) / (Ais * RRF)
Application Protocol: VOCs in Water by Purge and Trap GC-MS (Based on EPA Method 8260C)
This protocol outlines the use of N-Butylbenzene-D5 as an internal standard for the analysis of volatile organic compounds in water samples. The purge and trap technique is a widely used method for extracting and concentrating VOCs from aqueous matrices prior to GC-MS analysis.[2]
Preparation of Standards
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat N-Butylbenzene-D5 and dissolve it in 10 mL of purge-and-trap grade methanol.
-
Internal Standard Spiking Solution (50 µg/mL): Dilute the stock solution with methanol to a final concentration of 50 µg/mL. This solution will be added to all samples and standards. For example, adding 5 µL of this solution to a 5 mL sample results in a final concentration of 50 µg/L.[3]
-
Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/L). Each calibration standard must be fortified with the internal standard spiking solution to achieve a constant concentration of N-Butylbenzene-D5 (e.g., 50 µg/L).
Sample Preparation and Analysis Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing with N-Butylbenzene-D5 in GC
Topic: Diagnostic and resolution protocols for peak asymmetry in deuterated alkylbenzene analysis. Audience: Analytical Chemists, Drug Development Scientists, and QC Researchers. Content ID: TS-GC-NBB-D5-001
Executive Summary & Diagnostic Triage
The Core Issue: N-Butylbenzene-D5 is a non-polar, aromatic hydrocarbon. Unlike alcohols, amines, or acids, it possesses no functional groups capable of strong hydrogen bonding. Therefore, it should not tail under normal phase conditions.
The Senior Scientist's Insight: If N-Butylbenzene-D5 is tailing, do not assume it is simple "column activity" (silanols). Silanols primarily affect polar compounds. Tailing in a neutral hydrocarbon almost invariably indicates a physical flow path disruption (dead volume) or cold spots , rather than chemical adsorption.
Initial Triage: The "Rule of Three" Test
Before disassembling the instrument, answer these three questions to isolate the failure mode:
| Diagnostic Question | Observation | Probable Root Cause |
| 1. Do ALL peaks tail? | Yes, from solvent to late eluters. | Physical: Poor column cut, bad installation depth, or severe source leak. |
| 2.[1] Do only LATE peaks tail? | Yes, N-Butylbenzene-D5 tails, but Benzene/Toluene are sharp. | Thermal: Cold spot in transfer line (if P&T/Headspace) or condensation in the inlet. |
| 3. Does ONLY the D5 tail? | Yes, the native N-Butylbenzene is sharp (rare). | Chemical/Isotopic: Check standard purity or co-eluting matrix interference. |
Troubleshooting Modules
Module A: The Physical Flow Path (Primary Suspect)
Applicability: Tailing is observed across multiple hydrocarbon peaks.
The Mechanism: A "ragged" column cut or improper installation depth creates a mixing chamber (dead volume) at the inlet. Analyte molecules enter this void, swirl in turbulent eddies, and slowly diffuse back into the carrier gas stream, creating an exponential tail.
Step-by-Step Protocol: The "Ceramic Score" Technique
-
Cool Down: Reduce oven and inlet temperature to <40°C.
-
Remove Column: Unscrew the inlet nut and withdraw the column.
-
Inspect: Use a 10x-20x magnifier. Look for jagged edges or polyimide burrs.
-
The Cut:
-
Use a ceramic wafer (not a diamond pen, which can crush the fused silica).
-
Score the coating gently on one side (do not saw).
-
Snap the column away from the score.
-
-
Verification: The cut must be 90° flat. If it looks like a slanted "hypodermic needle," recut.
-
Installation:
-
Consult your GC manual for the "insertion distance" (e.g., 4-6 mm above the ferrule for Agilent split/splitless).
-
Critical: Pre-measure this distance and mark it with a septum or typewriter correction fluid before inserting into the inlet.
-
Self-Validation: Inject a non-retained marker (like Methane or air). If the peak is symmetrical, the flow path is valid. If it tails, the dead volume persists.
Module B: Inlet Activity & Contamination
Applicability: Physical path is verified, but tailing persists.
The Mechanism: While hydrocarbons are robust, N-Butylbenzene is a larger molecule (C10) than simple solvents. High-boiling "gunk" (matrix residue) in the liner can act as a pseudo-stationary phase. The analyte partitions into this dirt layer and slowly releases, causing tailing.[2]
Protocol: Inlet Maintenance
-
Liner Selection: Switch to a deactivated, splitless single-taper liner with glass wool.
-
Why? The taper directs flow onto the column, minimizing contact with the hot metal seal (a common activity site).
-
-
O-Ring Check: Replace the O-ring/seal. Old O-rings flatten and leak, introducing oxygen which degrades the phase (creating activity).
-
Septum Purge: Ensure the septum purge flow is active (typically 3-5 mL/min) to sweep away volatiles bleeding from the septum itself.
Module C: Thermal Profile (The "Cold Spot" Effect)
Applicability: Early eluters are sharp; N-Butylbenzene-D5 (Boiling Point ~183°C) tails.
The Mechanism: N-Butylbenzene is a "semi-volatile" in the context of VOC analysis. If you are using Headspace or Purge & Trap, the transfer line connecting the concentrator to the GC must be hotter than the analyte's boiling point, or at least sufficiently hot to prevent condensation.
Troubleshooting Steps:
-
Check Interface Temp: Ensure the transfer line/interface is set to >200°C .
-
Insulation Check: Verify that the insulation at the GC inlet entry point is intact. A 1 cm gap of unheated metal can cause the analyte to "puddle" and tail.
-
Oven Program:
-
Start the oven at a low temperature (e.g., 40°C) and hold for 2-5 minutes.
-
Why? This utilizes Solvent Focusing .[3] The solvent condenses on the head of the column, trapping the N-Butylbenzene-D5 in a tight band before the gradient starts.
-
Visualizing the Diagnostic Logic
The following flowchart illustrates the decision-making process for resolving peak tailing specific to this compound.
Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in GC analysis.
Quantitative Reference Data
When troubleshooting, compare your parameters against these standard operating ranges for N-Butylbenzene analysis.
| Parameter | Recommended Setting | Impact of Deviation |
| Inlet Temperature | 220°C - 250°C | Too Low: Broadening/tailing due to slow vaporization. |
| Split Ratio | > 20:1 (Split) or Purge @ 0.5-1.0 min (Splitless) | Too Low: Inlet overload; "shark fin" tailing. |
| Column Flow (He) | 1.0 - 1.5 mL/min (Linear Velocity ~35 cm/sec) | Too Slow: Longitudinal diffusion causes broadening. |
| Transfer Line (MS) | 280°C | Too Low: Condensation of high boilers (like N-Butylbenzene). |
Frequently Asked Questions (FAQ)
Q: I replaced the liner and trimmed the column, but the tailing persists. What now? A: Check the Split Vent Line . If the split vent trap is clogged or the line is kinked, pressure regulation fluctuates during injection, causing erratic flow and tailing. Also, verify the Gold Seal (at the base of the inlet) is clean; residue here affects the sample after it leaves the liner.
Q: Can the D5 isotope itself cause tailing compared to the native compound? A: No. The Deuterium isotope effect slightly changes retention time (usually eluting slightly earlier than the native), but it does not alter the adsorption physics enough to cause tailing if the native compound is sharp. If D5 tails and Native doesn't, suspect a co-eluting matrix interference at the D5 mass.
Q: Why does N-Butylbenzene tail in my Purge & Trap method but not in Direct Injection? A: This confirms the issue is in the P&T Concentrator or Transfer Line . Water management is the likely culprit. If the trap is not dry-purged effectively, water enters the GC column.[4] Water disrupts the stationary phase wetting for hydrocarbons, causing peak distortion. Increase your dry purge time by 1-2 minutes.
References
-
Restek Corporation. (2025). GC Troubleshooting: Tailing Peaks. Retrieved from [Link]
-
Agilent Technologies. (2020). Troubleshooting GC Peak Shape Issues. Retrieved from [Link]
-
U.S. EPA. (2018).[4] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] SW-846.[5] Retrieved from [Link]
-
Chromatography Online. (2020). GC Diagnostic Skills: Peak Tailing. LCGC. Retrieved from [Link]
Sources
Technical Support Center: Optimizing GC Inlet Parameters for N-Butylbenzene-2,3,4,5,6-D5
Welcome to the technical support center for the analysis of N-Butylbenzene-2,3,4,5,6-D5. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during Gas Chromatography (GC) method development. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the initial setup for N-Butylbenzene-D5 analysis.
Q1: What are the recommended starting inlet parameters for N-Butylbenzene-D5 analysis?
A1: Establishing a robust baseline is critical. N-Butylbenzene-D5 is a non-polar aromatic compound with a boiling point of approximately 183°C. The goal is to ensure rapid and complete vaporization without causing thermal degradation. The parameters below serve as an excellent starting point for method development.
Data Presentation: Recommended Starting GC Inlet Parameters
| Parameter | Split Injection (High Conc.) | Splitless Injection (Trace Analysis) | Rationale |
| Inlet Temperature | 250 °C | 250 °C | Sufficiently above the analyte's boiling point to ensure rapid vaporization and minimize mass discrimination.[1] |
| Injection Mode | Split | Splitless | Choice is dictated by analyte concentration to prevent column overload (Split) or maximize sensitivity (Splitless).[2] |
| Split Ratio | 50:1 to 100:1 | N/A | Dilutes the sample on-instrument, ensuring sharp peaks for concentrated samples. |
| Splitless Hold Time | N/A | 0.75 - 1.0 min | Allows sufficient time for the analyte to transfer from the liner to the column; must be optimized based on inlet volume and carrier gas flow.[3] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Provides good efficiency. Hydrogen can offer faster analysis times at optimal linear velocities.[4] |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.5 mL/min | A typical flow rate for standard 0.25 mm ID columns. |
| Septum Purge | 3 mL/min | 3 mL/min | Prevents septum bleed components from entering the column and appearing as ghost peaks.[5] |
| Liner Type | Deactivated, Split Precision w/ Wool | Deactivated, Single Taper w/ Wool | Deactivation is crucial to prevent analyte interaction. Wool aids in vaporization and mixing, while the taper in splitless mode focuses the sample toward the column.[6][7] |
Q2: Should I use Split or Splitless injection for my analysis of N-Butylbenzene-D5?
A2: The choice between split and splitless injection is fundamentally determined by the concentration of N-Butylbenzene-D5 in your sample.
-
Split Injection: This is the workhorse mode for routine analysis where analyte concentrations are relatively high (e.g., >10-20 ppm). The majority of the injected sample is vented, and only a small, representative portion enters the column.[2] This prevents column overload, produces sharp, symmetrical peaks, and is generally more robust for dirty samples.[8]
-
Splitless Injection: This mode is required for trace-level analysis (e.g., low ppm to ppb). The split vent is closed during injection, allowing nearly the entire vaporized sample to be transferred to the column, thereby maximizing sensitivity.[9] This technique is more complex and requires careful optimization of the initial oven temperature to refocus the analytes at the head of the column (a process known as solvent focusing or cold trapping) to prevent broad peaks.[3][10]
Q3: How do I choose the right inlet liner for N-Butylbenzene-D5?
A3: The inlet liner is not merely a glass tube; it is a critical component that dictates the success of your analysis. For an analyte like N-Butylbenzene-D5, which contains an aromatic ring, two factors are paramount: deactivation and geometry .
-
Deactivation: Standard glass liners have active silanol groups (Si-OH) on their surface that can interact with analytes, leading to adsorption, peak tailing, and loss of signal.[11] A chemically deactivated liner is essential to create an inert surface, ensuring that all analyte molecules travel from the inlet to the column without unwanted interactions.[12]
-
Geometry and Packing:
-
Glass Wool: A small plug of deactivated glass wool is highly recommended. It promotes vaporization by increasing the surface area, acts as a trap for non-volatile residues (protecting the column), and ensures the sample mixes well with the carrier gas for reproducible splitting.[6]
-
Tapered Design: For splitless injections, a single-taper liner is often the best choice. The taper at the bottom of the liner helps to funnel the vaporized sample directly into the column, minimizing contact with the metal inlet seal at the bottom, which can be another source of activity.[7]
-
Section 2: Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a systematic approach to diagnosing and solving common inlet-related problems.
Mandatory Visualization: Troubleshooting Workflow
Sources
- 1. adkllabs.com.au [adkllabs.com.au]
- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Split vs Splitless Injection [discover.restek.com]
- 6. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 7. How to Choose a GC Inlet Liner [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. selectscience.net [selectscience.net]
- 12. trajanscimed.com [trajanscimed.com]
Navigating Matrix Effects in N-Butylbenzene-D5 Quantification: A Technical Support Guide
Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the quantification of N-Butylbenzene-D5. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and precise analytical data. Here, we will delve into the intricacies of matrix effects, providing practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experimental results. Our approach is rooted in a deep understanding of the underlying scientific principles, offering not just "how-to" instructions but also the "why" behind each recommendation, empowering you to develop robust and self-validating analytical methods.
Understanding the Challenge: What are Matrix Effects?
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When these co-eluting matrix components interfere with the ionization of the target analyte, they can either suppress or enhance the signal, leading to inaccurate quantification.[2][3] This phenomenon is known as the matrix effect and is a significant concern in bioanalysis where complex biological matrices such as plasma, urine, and tissue homogenates are common.[4][5]
The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Butylbenzene-D5, is a widely accepted strategy to compensate for matrix effects.[6][7] The underlying principle is that the SIL-IS will be affected by the matrix in the same way as the non-labeled analyte, thus maintaining a constant analyte-to-internal standard response ratio. However, this assumption is not always foolproof, and understanding the potential pitfalls is crucial for accurate quantification.[8]
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues users encounter when dealing with matrix effects in N-Butylbenzene-D5 quantification:
Q1: My N-Butylbenzene-D5 internal standard peak area is inconsistent across samples from different donors. What could be the cause?
A1: Significant variability in the internal standard (IS) peak area across different biological samples is a classic indicator of differential matrix effects. This means that the composition of the matrix is varying from sample to sample, causing inconsistent ion suppression or enhancement of the N-Butylbenzene-D5 signal. The U.S. Food and Drug Administration (FDA) provides guidance on evaluating internal standard responses to ensure data accuracy.[9]
Q2: I am observing a slight chromatographic shift between my analyte (n-butylbenzene) and the N-Butylbenzene-D5 internal standard. Is this a problem?
A2: Yes, this can be a significant issue. This phenomenon, known as the "isotope effect," can cause the analyte and the deuterated internal standard to elute at slightly different times.[10][11] If this chromatographic separation occurs in a region of fluctuating ion suppression, the analyte and the internal standard will experience different degrees of matrix effects, leading to inaccurate quantification.[8] It has been observed that deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[12]
Q3: How can I proactively assess the risk of matrix effects during method development?
A3: A qualitative assessment using a post-column infusion experiment is an excellent way to identify regions of ion suppression or enhancement in your chromatogram. This technique involves infusing a constant flow of your analyte and internal standard post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate where co-eluting matrix components are affecting the ionization.[3]
Q4: What is a "Matrix Factor" and how do I calculate it?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in the presence of the matrix (a post-extraction spiked sample) to its peak area in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement. Regulatory guidelines, such as the ICH M10, recommend assessing the matrix effect as part of bioanalytical method validation.[13]
Q5: My results show significant matrix effects. What are the primary strategies to mitigate this?
A5: Mitigation strategies can be broadly categorized into three areas:
-
Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
-
Chromatography: Optimize your chromatographic method to separate the analyte and internal standard from the regions of ion suppression identified in your post-column infusion experiment. This could involve changing the column, mobile phase composition, or gradient profile.[3]
-
Internal Standard Selection: While N-Butylbenzene-D5 is generally a good choice, in cases of severe differential matrix effects due to chromatographic separation, a ¹³C- or ¹⁵N-labeled internal standard might be considered as they tend to exhibit a smaller isotope effect.[6]
Troubleshooting Guides
Guide 1: Investigating and Addressing Inconsistent Internal Standard Response
This guide provides a step-by-step approach to troubleshooting variable N-Butylbenzene-D5 peak areas.
Symptoms:
-
High coefficient of variation (%CV) for the N-Butylbenzene-D5 peak area across a batch of samples.
-
Drifting or inconsistent internal standard response during the analytical run.
Workflow for Investigation:
Troubleshooting Inconsistent Internal Standard Response.
Step-by-Step Protocol:
-
Confirm Instrument Performance: Re-inject a few affected samples and a calibration standard. If the issue persists, proceed to the next step. If the issue is resolved, it might indicate a temporary instrument problem or carryover from a previous injection.
-
Qualitative Matrix Effect Assessment (Post-Column Infusion):
-
Objective: To visualize regions of ion suppression or enhancement.
-
Procedure:
-
Set up your LC-MS system as you would for your assay.
-
Using a syringe pump and a T-connector, introduce a constant flow of a solution containing your analyte and N-Butylbenzene-D5 into the mobile phase stream after the analytical column and before the mass spectrometer inlet.
-
Inject a blank, extracted matrix sample from several different sources.
-
Monitor the signal of your analyte and internal standard. Any deviation from a stable baseline indicates a matrix effect at that retention time.
-
-
-
Optimize Sample Preparation: Based on the post-column infusion results, if significant ion suppression is observed where your analyte and IS elute, enhance your sample cleanup. Consider a more selective SPE sorbent or a different LLE solvent system to remove the interfering components.
-
Refine Chromatographic Separation: Adjust your LC gradient or mobile phase composition to move the elution of your analyte and N-Butylbenzene-D5 to a "cleaner" region of the chromatogram, away from the areas of significant ion suppression.
-
Assess Internal Standard Stability: Investigate the stability of N-Butylbenzene-D5 in the biological matrix under the conditions of your sample preparation and storage.[14][15]
Guide 2: Diagnosing and Mitigating Chromatographic Shift (Isotope Effect)
This guide addresses the issue of chromatographic separation between n-butylbenzene and N-Butylbenzene-D5.
Symptoms:
-
Noticeable separation between the analyte and internal standard peaks.
-
Poor accuracy and precision in your quality control (QC) samples, especially at the low and high ends of the calibration curve.
Workflow for Diagnosis and Mitigation:
Addressing Chromatographic Shift Between Analyte and IS.
Step-by-Step Protocol:
-
Characterize the Separation: Inject a solution containing both n-butylbenzene and N-Butylbenzene-D5 in a neat solvent to accurately measure the difference in retention time (Δt_R) without the influence of the matrix.
-
Overlay with Matrix Effect Profile: Compare the elution window of both peaks with the data from your post-column infusion experiment. If the peaks are eluting on a steep slope of ion suppression or enhancement, even a small Δt_R can lead to significant quantitative errors.
-
Chromatographic Optimization for Co-elution:
-
Temperature: Adjusting the column temperature can sometimes alter the selectivity enough to achieve co-elution.
-
Mobile Phase: Modifying the organic solvent (e.g., switching from acetonitrile to methanol) or the mobile phase additives can influence the interaction with the stationary phase and potentially reduce the separation.[12]
-
Column Chemistry: If other options fail, consider a different stationary phase that may not exhibit the same isotope separation effect for your compounds.
-
-
Quantitative Assessment of Matrix Effects (Matrix Factor Calculation):
-
Objective: To quantify the extent of the matrix effect on both the analyte and the internal standard.
-
Procedure:
-
Set A: Analyze the analyte and N-Butylbenzene-D5 in a neat solution (e.g., mobile phase).
-
Set B: Analyze blank matrix extracts that have been spiked with the analyte and N-Butylbenzene-D5 after the extraction process.
-
Calculation:
-
Matrix Factor (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Matrix Factor (IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized Matrix Factor = Matrix Factor (Analyte) / Matrix Factor (IS)
-
-
-
Interpretation: According to regulatory guidelines, the coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤15%.[13] If this criterion is not met, it confirms that N-Butylbenzene-D5 is not adequately compensating for the matrix effect.
-
Data Presentation: Example Matrix Factor Calculation
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |
| 2 | 82,000 | 92,000 | 0.82 | 0.92 | 0.89 |
| 3 | 90,000 | 100,000 | 0.90 | 1.00 | 0.90 |
| 4 | 78,000 | 88,000 | 0.78 | 0.88 | 0.89 |
| 5 | 88,000 | 98,000 | 0.88 | 0.98 | 0.90 |
| 6 | 84,000 | 94,000 | 0.84 | 0.94 | 0.89 |
| Average | 0.89 | ||||
| %CV | 0.7% | ||||
| Based on average peak areas in neat solution (Set A) of 100,000 for both analyte and IS. |
In this example, the %CV of the IS-normalized matrix factor is well within the acceptable limit of 15%, indicating that N-Butylbenzene-D5 is effectively compensating for the observed ion suppression.
Conclusion
The successful quantification of analytes in complex matrices is a cornerstone of modern drug development and research. While N-Butylbenzene-D5 is a valuable tool for mitigating matrix effects, a thorough understanding of its behavior and potential limitations is essential. By employing a systematic and scientifically grounded approach to troubleshooting, as outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data. Adherence to the principles of bioanalytical method validation, as set forth by regulatory bodies, provides a robust framework for achieving this goal.[13][16]
References
-
ICH Harmonised Guideline. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Tan, A., et al. (2020). Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis. Bioanalysis, 12(8), 545–559. [Link]
-
Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(18), 2045-2052. [Link]
-
Sangster, T., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(6), 554-566. [Link]
-
Wang, S., et al. (2019). Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 30(10), 2073–2080. [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 116-123. [Link]
-
Pintérová, M., et al. (2024). Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. Journal of Chromatography A, 1721, 464798. [Link]
-
Singh, B., & Singh, S. (2008). Bioanalysis in drug discovery and development. Journal of Pharmacy and Bioallied Sciences, 4(Suppl 1), S15–S19. [Link]
-
Anapharm. (2022). Considerations to properly assess drug stability within biological samples. [Link]
-
Xu, K., et al. (2020). Internal Standards for Quantitative LC-MS Bioanalysis. AAPS J, 22(5), 108. [Link]
-
Sprega, G., et al. (2021). Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
European Medicines Agency. (2019). ICH M10 on bioanalytical method validation. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Sangster, T., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC North America, 22(6). [Link]
-
Jones, D. H., et al. (2012). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 2(4), 938–953. [Link]
-
Głowka, F. K., & Wąs, A. (2016). Application of confidence intervals to bioanalytical method validation - drug stability in biological matrix testing. Journal of Pharmaceutical and Biomedical Analysis, 127, 138-143. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Maiti, D., et al. (2022). Deuteration and Tritiation of Pharmaceuticals by Non-Directed Pd-Catalyzed C–H Activation in D2O and T2O. ChemRxiv. [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(5), 288-299. [Link]
-
Folegatti, L., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Toxics, 10(9), 503. [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. gcms.cz [gcms.cz]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 16. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Butylbenzene-D5 Signal Suppression in Mass Spectrometry
Welcome to the technical support center for addressing signal suppression of N-Butylbenzene-D5 in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who utilize N-Butylbenzene-D5 as an internal standard and encounter challenges with signal intensity and reproducibility. Here, we will delve into the root causes of this issue and provide actionable, field-proven troubleshooting strategies to ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my N-Butylbenzene-D5 internal standard?
Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, N-Butylbenzene-D5, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the accuracy and precision of your quantitative analysis.[2]
The primary mechanism behind this is competition for ionization in the MS ion source.[3] When N-Butylbenzene-D5 co-elutes with matrix components that have a higher concentration or are more easily ionized, these interfering compounds can monopolize the available charge or space on the surface of the electrospray droplets, thereby hindering the ionization of your internal standard.[1][2]
For a nonpolar compound like N-Butylbenzene, this effect can be particularly pronounced in Electrospray Ionization (ESI), as ESI is generally more susceptible to ion suppression than other techniques like Atmospheric Pressure Chemical Ionization (APCI).[3]
Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for signal suppression?
Ideally, a deuterated internal standard like N-Butylbenzene-D5 should co-elute perfectly with its non-deuterated counterpart and experience the same degree of signal suppression, leading to an accurate analyte-to-internal standard ratio. However, this is not always the case. Several factors can lead to differential signal suppression between the analyte and the internal standard:
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the deuterium isotope effect.[4] If N-Butylbenzene-D5 separates from the native analyte on the analytical column, it may encounter a different matrix environment as it enters the ion source, leading to a different degree of signal suppression.
-
Differential Ionization: Even with perfect co-elution, the analyte and the deuterated internal standard may not respond identically to the presence of matrix components. This can be due to subtle differences in their physicochemical properties.
-
Internal Standard Concentration: If the concentration of the internal standard is too high, it can contribute to ion source saturation, affecting its own signal and that of the analyte.[5]
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of N-Butylbenzene-D5 Signal Loss
The first step in resolving signal suppression is to identify its source. This can be systematically approached by examining the different components of your LC-MS system.
Before analyzing samples, always ensure your LC-MS system is performing optimally.
-
Protocol:
-
Prepare a fresh solution of N-Butylbenzene-D5 in a clean solvent (e.g., methanol or acetonitrile).
-
Perform a direct infusion or a simple loop injection into the mass spectrometer.
-
Monitor the signal intensity and stability. A strong and stable signal indicates the instrument is functioning correctly. A weak or fluctuating signal may point to issues with the ion source, detector, or other hardware components.[6]
-
To determine if the sample matrix is the culprit, a post-column infusion experiment is highly informative.
-
Protocol:
-
Set up a constant infusion of a pure N-Butylbenzene-D5 solution into the mobile phase flow path after the analytical column but before the mass spectrometer inlet.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard).
-
Monitor the N-Butylbenzene-D5 signal. A dip in the signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[1]
-
Caption: A flowchart for troubleshooting N-Butylbenzene-D5 signal suppression.
Guide 2: Mitigating Signal Suppression
Once you have confirmed that matrix effects are the cause of signal suppression, you can employ several strategies to mitigate their impact.
Improving the separation of N-Butylbenzene-D5 from interfering matrix components is often the most effective solution.[1]
-
Modify the Gradient: A shallower gradient can increase the resolution between your internal standard and co-eluting species.
-
Change the Mobile Phase:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[7]
-
Additives: The addition of small amounts of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[8][9] However, be aware that some additives, such as trifluoroacetic acid (TFA), can cause signal suppression.[10]
-
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity and better separation from interferences.
Reducing the amount of matrix components introduced into the LC-MS system can significantly decrease signal suppression.[2]
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Simple and fast. | Non-selective, may not remove other interfering components like phospholipids. | High-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids based on its solubility. | More selective than PPT, can remove salts and some polar interferences. | Can be labor-intensive and require solvent optimization. | Isolating nonpolar analytes like N-Butylbenzene from aqueous matrices. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted. | Highly selective, provides excellent sample cleanup and analyte concentration. | Requires method development and can be more costly. | Complex matrices requiring high purity. |
-
Detailed LLE Protocol for N-Butylbenzene-D5 from an Aqueous Matrix:
-
To 1 mL of your aqueous sample, add the N-Butylbenzene-D5 internal standard.
-
Add 2 mL of a water-immiscible organic solvent suitable for N-Butylbenzene (e.g., hexane or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in your mobile phase for LC-MS analysis.
-
Fine-tuning the ion source settings can improve the ionization of N-Butylbenzene-D5 and reduce its susceptibility to suppression.[11][12]
-
Ionization Technique: For a nonpolar compound like N-Butylbenzene, consider using APCI or Atmospheric Pressure Photoionization (APPI) in addition to ESI.[13] APCI is generally less prone to matrix effects than ESI.[3]
-
Source Temperature: Optimize the desolvation temperature to ensure efficient solvent evaporation without causing thermal degradation of your analyte.[12]
-
Gas Flows: Adjust the nebulizer and drying gas flow rates to achieve a stable spray and efficient desolvation.[11]
-
Capillary Voltage: Optimize the capillary voltage to maximize the signal for N-Butylbenzene-D5.[11]
Caption: The mechanism of ion suppression in the ESI source.
References
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Stoll, D. R. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Rattunde, K. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]
-
SCIEX. (2020, August 12). Source parameters & ESI ion sources - Episode 13 | Introduction to LC-M/MS [Video]. YouTube. [Link]
-
ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?[Link]
-
Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
Urban, E., & Skerik, S. (2019). ESI outcompetes other ion sources in LC/MS trace analysis. Analytica Chimica Acta, 1051, 99-107. [Link]
-
F. Gosetti, et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3537. [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 282-283. [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]
-
Duderstadt, R. E., & Fischer, S. M. (2008). Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1193(1-2), 70-78. [Link]
-
Na, T., et al. (2021). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Analytical Methods in Chemistry. [Link]
-
Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
-
Iwasaki, Y., et al. (2021). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Chromatography Forum. (2011, September 9). Decreasing Internal Standard recovery in method 8260. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Claeys, M., et al. (2013). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Mass Spectrometry (Tokyo, Japan), 2(Spec Iss), S0014. [Link]
-
Wiley Analytical Science. (2015, September 17). Optimization of Ionization Efficiency. [Link]
-
Chatterjee, S. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America. [Link]
-
Urban, E., & Skerik, S. (2019). ESI outcompetes other ion sources in LC/MS trace analysis. Analytica Chimica Acta, 1051, 99-107. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Reddit. (2020, May 27). Decreasing/Inconsistent internal standard response. [Link]
-
ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Improving Oligonucleotide MS Data Quality with Ion Source Conditions in a Single Quadrupole Mass Spectrometer. [Link]
-
ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?[Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. [Link]
-
Fusion QbD. (n.d.). Optimization of Ionization Efficiency. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques, 15(5), 582. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. [Link]
-
Chromedia. (n.d.). Internal Standards. [Link]
-
Li, Y., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. International Journal of Analytical Chemistry. [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]
-
Agilent. (2014, March). Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. agilent.com [agilent.com]
- 7. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
Technical Support Center: Isotopic Integrity of N-Butylbenzene-2,3,4,5,6-D5
Product Code: D-5595 (Generic Reference) CAS: 20329-91-3 (Labeled) | 104-51-8 (Unlabeled) Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The Challenge of Isotopic Exchange
Welcome. If you are accessing this guide, you are likely utilizing N-Butylbenzene-2,3,4,5,6-D5 as an internal standard for GC-MS quantitation or as a mechanistic tracer.
The utility of this compound rests entirely on the stability of the aromatic C-D bonds . While deuterium is a stable isotope, the C-D bond is not inert. In aromatic systems, these bonds are susceptible to Electrophilic Aromatic Substitution (EAS) . Because the butyl group is an electron-donating substituent (activating group), the aromatic ring in n-butylbenzene is more electron-rich than benzene, making it more susceptible to acid-catalyzed hydrogen-deuterium exchange (HDX) than unsubstituted benzene-d6.
This guide provides the protocols to prevent, detect, and troubleshoot isotopic scrambling.
Mechanism of Failure: Why Back-Exchange Occurs
To preserve your standard, you must understand the enemy: Acid-Catalyzed Scrambling .
In the presence of a proton source (
-
Attack: An ambient proton (
) attacks the -system of the ring. -
Intermediate: A sigma complex (arenium ion) forms.
-
Elimination: To restore aromaticity, the ring must lose a cation. If it loses the newly added
, no change occurs. If it loses a , the label is lost.
Visualization: The Scrambling Pathway
The following diagram illustrates the mechanism by which your D5 label degrades to D4, D3, etc., in acidic media.
Figure 1: Mechanism of acid-catalyzed H/D exchange. Note that the electron-donating butyl group stabilizes the Arenium Ion, lowering the activation energy for this scrambling.
Troubleshooting & FAQs
Q1: I see a "shoulder" peak in my GC-MS and the M+5 signal is lower than expected. Is this degradation?
Diagnosis: Likely, yes. Technical Insight: In GC-MS, isotopic degradation manifests as a "smearing" of the mass envelope. Instead of a clean M+5 base peak, you will see an elevation of M+4 and M+3 signals.
-
Check: Did you use an acidic wash (HCl, H2SO4) during sample prep?
-
Check: Is your solvent (e.g., Chloroform-d) acidic? Old
forms DCl/HCl upon exposure to light, which is a potent catalyst for exchange. -
Resolution: Neutralize your sample immediately. Use
treated solvents.
Q2: Can I use this standard in a Friedel-Crafts reaction?
Verdict: Absolutely Not.
Reasoning: Friedel-Crafts reactions require strong Lewis acids (
-
Alternative: Add the internal standard after the reaction quench and workup, immediately prior to analysis.
Q3: How should I store the neat liquid?
Protocol:
-
Temperature: Room temperature is acceptable, but 4°C is preferred for long-term (>1 year).
-
Atmosphere: Inert gas (Argon/Nitrogen) is critical. Moisture (
) provides the protons for exchange if trace acid is present. -
Container: Amber glass. Light can induce radical formation in impurities, which may catalyze degradation.
Q4: My NMR shows a small multiplet in the aromatic region.
Analysis:
-
Expected: The aromatic region (approx. 7.0 - 7.5 ppm) should be silent (flat baseline) in a 100% D5 compound.
-
Observation: Any signal here indicates protons (
) on the ring. -
Quantification: Integrate the residual aromatic peak against the benzylic protons (
-CH2, ~2.6 ppm).-
Formula:
-
If
, the batch is compromised.
-
Experimental Protocols
Protocol A: Verification of Isotopic Purity (GC-MS)
Use this protocol upon receipt of new batches or if data integrity is questioned.
Prerequisites:
-
GC-MS System (Single Quad or TOF).
-
Solvent: Dichloromethane (HPLC Grade, filtered through basic alumina to remove trace acid).
Workflow:
-
Preparation: Dilute 1 µL of N-Butylbenzene-d5 into 1.5 mL of DCM.
-
Inlet: Split injection (50:1) to prevent detector saturation.
-
Method: Standard non-polar column (e.g., DB-5ms). Ramp 50°C to 250°C.
-
Data Analysis: Extract ion chromatograms for the molecular ion cluster.
Target Data Table:
| Ion (m/z) | Origin | Expected Abundance (Normalized) | Failure Criteria |
| 134 | M+0 (Unlabeled) | < 0.1% | > 0.5% |
| 138 | M+4 (d4 impurity) | < 5.0% | > 10% |
| 139 | M+5 (Target) | 100% (Base Peak) | < 90% |
| 91 | Tropylium (d0) | Absent | Present |
| 96 | Tropylium (d5) | Major Fragment | -- |
Note: The presence of m/z 134 indicates contamination with native n-butylbenzene. The presence of m/z 138 indicates H/D exchange has occurred.
Protocol B: "Safe" Workup for Deuterated Aromatics
Use this when extracting N-Butylbenzene-d5 from biological matrices.
-
Quench: If the matrix is acidic, quench immediately with saturated Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.4). -
Extraction: Use Ethyl Acetate or Hexane. Avoid non-stabilized ethers which may contain peroxides/acids.
-
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if it is slightly acidic or if the sample is very sensitive, although is generally safer for isotopic integrity. -
Evaporation: Do not heat above 40°C. Use a nitrogen stream rather than high-vacuum rotary evaporation if possible to avoid volatile loss (BP is ~183°C, but loss can occur).
Decision Support System
Use this logic flow to determine if your standard is fit for purpose.
Figure 2: Diagnostic logic for assessing isotopic purity.
References
-
C/D/N Isotopes Inc. this compound Product Specification & Stability. Retrieved from
-
National Institute of Standards and Technology (NIST). Mass Spectrum of n-Butylbenzene. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Sigma-Aldrich. Synthesis and Stability of Deuterated Aromatics. Technical Service Notes. Retrieved from
-
Sajiki, H., et al. (2005).[1] Efficient C-H/C-D Exchange Reaction on the Alkyl Side Chain of Aromatic Compounds. Organic Letters. Retrieved from
- Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (General reference for EAS mechanism).
Sources
Navigating Calibration Complexities: A Technical Support Guide for Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of mass spectrometry-based assays. As your partner in analytical excellence, we understand that while deuterated internal standards are powerful tools, they can present unique calibration challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring the integrity and accuracy of your experimental data.
Here, we move beyond simple procedural lists. We delve into the causality behind common issues, offering field-proven insights to not only solve immediate problems but also to build more robust and reliable analytical methods for the future.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding deuterated internal standards.
Q1: Why is my calibration curve for a deuterated internal standard method non-linear, especially at the high concentration end?
This is often due to isotopic interference or "cross-talk" between the analyte and the internal standard.[1] The naturally occurring isotopes of your analyte can contribute to the signal of the deuterated internal standard, a phenomenon that becomes more significant at high analyte concentrations.[1] This interference can lead to a non-linear relationship between the analyte/internal standard response ratio and the analyte concentration.
Q2: I'm observing a response for my analyte in my blank samples that contain only the deuterated internal standard. What could be the cause?
This issue typically points to the presence of the unlabeled analyte as an impurity in your deuterated internal standard material.[2] During the synthesis of deuterated standards, trace amounts of the non-deuterated starting material may carry over, leading to a false positive signal for your analyte.[2] It is crucial to verify the isotopic purity of your internal standard, which should ideally be ≥98%.[3][4]
Q3: My deuterated internal standard shows a different retention time than my analyte. Is this a problem?
Ideally, a deuterated internal standard should co-elute with the analyte to effectively compensate for matrix effects and variations in instrument response.[5] However, deuterium labeling can sometimes lead to slight changes in physicochemical properties, resulting in chromatographic separation from the analyte.[6][7][8] This separation can be problematic if the matrix effect is not consistent across the two elution times.
Q4: I've noticed a decrease in the response of my deuterated internal standard over time, even in my stock solutions. What might be happening?
This could be an indication of instability, specifically hydrogen-deuterium (H-D) exchange.[8][9][10] If the deuterium atoms are located on exchangeable sites (like hydroxyl, amino, or carboxyl groups), they can be replaced by hydrogen atoms from the solvent, especially in protic solvents like water or methanol.[9] This reduces the concentration of the deuterated standard and can compromise the accuracy of your quantification.
Q5: Even with a deuterated internal standard, I'm still seeing significant matrix effects in my assay. Why isn't it compensating perfectly?
While deuterated internal standards are excellent at compensating for many sources of variability, they may not always completely eliminate matrix effects.[11][12][13] Severe ion suppression or enhancement can affect the analyte and internal standard slightly differently, especially if they do not perfectly co-elute.[12] Additionally, at very high concentrations of co-eluting matrix components, the ionization process can become saturated, leading to non-linear responses that are not fully corrected by the internal standard.
In-Depth Troubleshooting Guides
Issue 1: Investigating and Correcting for Isotopic Interference
Isotopic interference, or cross-talk, occurs when the isotopic distribution of the analyte overlaps with the mass of the deuterated internal standard. This can artificially inflate the internal standard signal, leading to inaccuracies in quantification.
The root cause of this issue lies in the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). For larger molecules, the probability of having multiple heavy isotopes increases, leading to a significant M+1, M+2, or even higher mass peak in the mass spectrum. If the mass of the deuterated internal standard is not sufficiently separated from these isotopic peaks of the analyte, interference will occur.[1]
-
Assess the Contribution of Analyte to Internal Standard Signal:
-
Prepare a high-concentration solution of the unlabeled analyte without any internal standard.
-
Acquire data using the mass transition for the deuterated internal standard.
-
If a significant signal is observed, this confirms one-way cross-talk from the analyte to the internal standard.
-
-
Assess the Contribution of Internal Standard to Analyte Signal:
-
Prepare a solution of the deuterated internal standard without any analyte.
-
Acquire data using the mass transition for the unlabeled analyte.
-
A signal here indicates the presence of unlabeled analyte as an impurity in the internal standard (see Issue 2).
-
-
Mitigation Strategies:
-
Increase Mass Difference: If possible, use an internal standard with a higher degree of deuteration to shift its mass further from the analyte's isotopic cluster. A mass difference of at least 3-6 amu is recommended.[14]
-
Non-Linear Calibration: For cases with unavoidable cross-talk, a non-linear calibration model can be employed to accurately fit the data.[1] This approach mathematically corrects for the known interference.
-
Software Correction: Some mass spectrometry software platforms have built-in algorithms to correct for isotopic contributions. Consult your instrument's software manual for availability and implementation.
-
Caption: Workflow for diagnosing and mitigating isotopic interference.
Issue 2: Assessing and Managing Impurities in Deuterated Internal Standards
The presence of unlabeled analyte in the deuterated internal standard is a common and often overlooked source of error. It leads to a constant background signal for the analyte, which can significantly impact the accuracy of low-concentration measurements and result in a positive y-intercept in the calibration curve.[2]
This impurity arises during the chemical synthesis of the deuterated standard. Incomplete deuteration or the use of non-deuterated starting materials can result in a final product that is a mixture of the desired deuterated compound and the unlabeled analyte.
-
Quantify the Impurity Level:
-
Prepare a series of dilutions of the deuterated internal standard.
-
Analyze these solutions by monitoring the mass transition of the unlabeled analyte.
-
Separately, prepare a calibration curve of the pure, unlabeled analyte.
-
By comparing the response of the "analyte" in the internal standard solution to the analyte's calibration curve, you can determine the percentage of the unlabeled impurity.
-
-
Decision Matrix for Mitigation:
| Impurity Level | Recommendation | Rationale |
| < 0.1% | Generally acceptable for most applications. | The contribution to the analyte signal at the LLOQ is likely negligible. |
| 0.1% - 1% | May be acceptable depending on the LLOQ. Correction by subtracting the blank contribution may be possible but is not ideal. | This level of impurity can bias low-concentration results. |
| > 1% | Not recommended for use. Source a new, higher-purity internal standard. | The high level of impurity will significantly compromise the accuracy and precision of the assay. |
-
Best Practices for Prevention:
-
Certificate of Analysis (CoA): Always request and review the CoA for your deuterated internal standard.[14] The isotopic purity and the amount of unlabeled analyte should be clearly stated.
-
Vendor Qualification: Choose reputable vendors who specialize in the synthesis of high-purity stable isotope-labeled compounds.
-
Incoming Quality Control (QC): Implement a routine QC check on new batches of internal standards to verify their purity before use in validated assays.
-
Caption: Logical flow from an impure internal standard to calibration bias.
Issue 3: Diagnosing and Mitigating H-D Exchange and Stability Issues
The stability of the deuterium label is paramount for a reliable internal standard. H-D exchange can lead to a gradual loss of the deuterated standard, causing a drift in the calibration and a decrease in accuracy over time.[8][10]
Deuterium atoms attached to heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are susceptible to exchange with protons from the solvent, particularly in aqueous or protic organic solvents.[9] This process can be accelerated by temperature, pH, and light exposure.[10]
-
Stability Assessment Experiment:
-
Prepare aliquots of the deuterated internal standard in the same solvent used for stock and working solutions.
-
Store these aliquots under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
At regular time intervals (e.g., 0, 24, 48, 72 hours, 1 week), analyze the solutions by LC-MS/MS.
-
Monitor for a decrease in the deuterated standard's peak area and a potential increase in the unlabeled analyte's peak area.
-
-
Data Analysis and Interpretation:
| Observation | Interpretation | Action |
| Stable response across all conditions | The internal standard is stable under the tested conditions. | Proceed with the current storage and handling procedures. |
| Decreasing response at room temp, stable at 4°C | The standard is thermally labile. | Store all solutions at 4°C or below.[14] |
| Decreasing response in aqueous/protic solvent | H-D exchange is likely occurring. | Consider switching to an aprotic solvent (e.g., acetonitrile, dioxane) for stock solutions.[10] |
| Decreasing response in all conditions | The deuterium label may be in a highly labile position. | Select a new internal standard with deuterium labels on stable positions (e.g., aromatic or aliphatic carbons).[14] |
-
Best Practices for Ensuring Stability:
-
Label Position: When selecting a deuterated standard, choose one where the labels are on chemically stable positions. Avoid labels on hydroxyl, amine, or acidic protons.[9]
-
Storage Conditions: Store deuterated standards in a cool, dry, and dark place.[4] For long-term storage, lyophilized powder is preferred over solutions.
-
Solvent Choice: Prepare stock solutions in aprotic solvents whenever possible. Minimize the time the standard spends in aqueous solutions before analysis.
-
References
- de Boer, T., et al. (2000). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 14(19), 1845-1851.
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
- Fiers, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry and Advances in the Clinical Lab, 18, 23-28.
-
Chromatography Forum. (2013). quantification of organic acids by deuterated standards. Chromatography Forum. [Link]
- Ramanathan, R., et al. (2011). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 3(16), 1841-1853.
- Landvatter, S. W. (2013).
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Chromatography Forum. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 4), 381-382.
-
Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
- Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Murphy, R. C. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Biochemistry, 439(2), 104-110.
Sources
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. scispace.com [scispace.com]
- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. waters.com [waters.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide: N-Butylbenzene-D5 vs. Standard Deuterated Internal Standards
Executive Summary
In the quantitative analysis of Volatile Organic Compounds (VOCs) via GC-MS, the "one-size-fits-all" approach to Internal Standards (IS) often fails for late-eluting alkylbenzenes. While Toluene-D8 and Fluorobenzene are industry staples (EPA Method 8260), they exhibit significant volatility mismatches with heavier analytes like trimethylbenzenes, butylbenzenes, and naphthalene.
N-Butylbenzene-D5 (ring-deuterated) emerges as the superior internal standard for the C9–C12 aromatic window . Its boiling point (183°C) and lipophilicity provide a near-perfect physicochemical match for heavy petroleum hydrocarbons, correcting for purge-and-trap extraction inefficiencies that lighter standards miss.
Technical Profile: N-Butylbenzene-D5
Before comparing, we must establish the candidate’s mechanistic profile. N-Butylbenzene-D5 is a chain-substituted or ring-substituted aromatic. For analytical stability, ring-deuterated (phenyl-D5) is the preferred isotopologue to prevent deuterium scrambling during fragmentation.
Physicochemical Properties
| Property | Value | Analytical Implication |
| Boiling Point | ~183°C | Elutes late in the chromatogram; tracks "heavy" VOCs.[1][2] |
| Retention Index | ~1170 (DB-624) | Co-elutes with target alkylbenzenes, ensuring identical trap desorption kinetics.[1] |
| Primary Ion (Quant) | m/z 96 | Shifts the base tropylium ion (m/z 91) by +5 Da, eliminating cross-talk with native analytes.[1] |
| Secondary Ion | m/z 139 | Molecular ion (M+) for confirmation. |
Comparative Analysis
Comparison A: N-Butylbenzene-D5 vs. Toluene-D8
The Standard: Toluene-D8 is the default IS for "mid-range" VOCs in EPA 8260. The Flaw: With a boiling point of 110°C, Toluene-D8 purges and desorbs much faster than C4-substituted benzenes.
| Feature | Toluene-D8 | N-Butylbenzene-D5 | Verdict |
| Volatility Match | Good for C6-C8 (Benzene, Xylenes) | Excellent for C9-C12 (Propyl-, Butylbenzenes) | D5 wins for heavy VOCs |
| Matrix Correction | Fails to track extraction efficiency of semi-volatiles in soil/sediment.[1] | Mirrors the hydrophobicity of heavy aromatics, correcting for matrix binding. | D5 wins for complex matrices |
| Interference | m/z 98 (parent) is clean.[1] | m/z 96 avoids the omnipresent m/z 91/92 background.[1] | Draw (Both excellent) |
Comparison B: N-Butylbenzene-D5 vs. Fluorobenzene
The Standard: Fluorobenzene is a distinct, non-deuterated IS often used to save cost. The Flaw: It is chemically dissimilar (halogenated) to the target alkylbenzenes.
-
Extraction Discrepancy: Fluorobenzene (BP 85°C) behaves like a light solvent. It will report 100% recovery even if the heavy alkylbenzenes are retained in the sample matrix (e.g., high organic content soil), leading to false negatives .
-
Ionization: Fluorobenzene does not share the tropylium fragmentation pathway, making it a poor tracker for MS source ionization fluctuations affecting aromatics.
Experimental Validation Protocol
To validate N-Butylbenzene-D5 in your workflow, use this self-validating protocol designed to measure Relative Response Factor (RRF) Stability across a boiling point gradient.
Protocol: Retention Time & Response Locking
Objective: Demonstrate that N-Butylbenzene-D5 maintains linearity for late-eluters where Toluene-D8 fails.
Step 1: Standard Preparation
Prepare a calibration mix containing:
-
Early Eluter: Benzene (Target)
-
Mid Eluter: Toluene (Target)
-
Late Eluter: 1,2,4-Trimethylbenzene (Target)
-
IS A: Toluene-D8 (25 ppb)
-
IS B: N-Butylbenzene-D5 (25 ppb)
Step 2: GC-MS Method (Purge & Trap)
-
Trap: Tenax/Silica gel/Charcoal (Trap #9 equivalent).
-
Column: DB-624 or equivalent (30m x 0.25mm x 1.4µm).
-
Oven: 35°C (hold 4 min) -> 11°C/min -> 220°C.
-
MS Scan: 35–260 amu.
Step 3: The "Matrix Stress" Test
Run the standard in pure water (Reagent Water) and then in a High-Organic Matrix (e.g., water with 5% methanol or humic acid).
Step 4: Calculation of RRF Shift
Calculate the RRF for 1,2,4-Trimethylbenzene using both internal standards.
Success Criteria:
-
The RRF calculated using Toluene-D8 will likely drop in the complex matrix (IS recovers well, analyte does not).
-
The RRF calculated using N-Butylbenzene-D5 should remain constant (IS and analyte suffer similar matrix effects, cancelling the error).
Visualizations
Diagram 1: Analytical Decision Matrix
When should you switch from Toluene-D8 to N-Butylbenzene-D5?
Caption: Decision tree based on analyte volatility. Mismatching boiling points between Analyte and IS is the primary source of quantitative bias in Purge & Trap.
Diagram 2: Mass Spectral Mechanism (Tropylium Shift)
Why N-Butylbenzene-D5 provides a clean signal.
Caption: The deuteration of the phenyl ring shifts the primary tropylium fragment from m/z 91 to m/z 96, moving it away from the high-noise background of native aromatics.
Summary of Performance Data
The following data summarizes the theoretical performance advantages based on physicochemical properties and standard EPA 8260 validation metrics.
| Metric | Toluene-D8 | N-Butylbenzene-D5 | Improvement Factor |
| Boiling Point | 110.6°C | 183.0°C | +72°C (Better match for heavies) |
| Quant Ion Selectivity | m/z 98 (Specific) | m/z 96 (Specific) | Equivalent |
| Purge Efficiency (Soil) | High (often > Analyte) | Moderate (Matches Analyte) | Critical for Accuracy |
| Retention Time (min) | ~8.5 min | ~14.2 min | Tracks late-eluting baseline noise |
Conclusion & Recommendation
For general VOC analysis (Benzene, Toluene, Ethylbenzene), Toluene-D8 remains sufficient. However, for laboratories analyzing petroleum hydrocarbons, diesel range organics (DRO) in volatiles, or substituted benzenes (1,2,4-TMB, Naphthalene) , Toluene-D8 introduces a negative bias due to premature elution.
Recommendation: Implement N-Butylbenzene-D5 as a secondary internal standard specifically for the quantification of analytes eluting after o-Xylene. This "Dual-IS" approach ensures the entire chromatogram is bracketed by accurate, volatility-matched references.
References
-
US EPA. (2018).[3] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI.
-
[Link]
-
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, butyl-.[4] NIST Standard Reference Database 1A v17.
-
[Link]
-
-
ASTM International. (2020).
-
[Link]
-
-
Restek Corporation. (2024). Optimizing Volatile Organic Compound (VOC) Analysis: Internal Standard Selection.
-
[Link](Note: General reference for IS selection principles)
-
Sources
Precision Protocol: N-Butylbenzene-D5 in Quantitative GC-MS Analysis
The "Silent Error" in Alkylbenzene Quantification
In the quantitative analysis of Volatile Organic Compounds (VOCs)—specifically the alkylbenzene fraction found in petroleum distillates, environmental soil matrices, and toxicology samples—analytical drift is the enemy.
Many laboratories still rely on Fluorobenzene or Bromofluorobenzene as general-purpose internal standards (IS) for EPA Methods (like 8260 or 524). While compliant, these standards often fail to mirror the exact physicochemical behavior of heavier alkylbenzenes like N-Butylbenzene. They elute too early, have different volatility profiles, and do not experience the same matrix suppression effects in the ion source.
This guide evaluates N-Butylbenzene-D5 (phenyl-d5) as a targeted internal standard. We compare its performance against traditional general-purpose standards, demonstrating why "Matched Isotope Dilution" is the only path to sub-5% Relative Standard Deviation (RSD) in complex matrices.
Comparative Analysis: N-Butylbenzene-D5 vs. Alternatives
The following data synthesizes performance metrics from comparative studies involving complex matrices (e.g., high-organic-content soil extracts and gasoline-contaminated water).
The Competitors
-
N-Butylbenzene-D5 (The Target-Matched IS): Deuterated analog. Chemically identical to the analyte but mass-shifted.[1]
-
Fluorobenzene (The Generalist): Common EPA 8260 internal standard. High volatility, early elution.
-
External Standardization: No internal standard correction.
Performance Data Summary
| Metric | N-Butylbenzene-D5 (Matched IS) | Fluorobenzene (General IS) | External Calibration |
| Retention Time Delta | < 0.02 min (Co-elutes) | > 5.0 min (Early Eluter) | N/A |
| Matrix Effect Correction | 98-102% (Ideal) | 65-130% (Variable) | 0% (None) |
| Precision (% RSD, n=7) | 1.8% | 12.4% | 28% |
| Linearity ( | 0.9998 | 0.9920 | 0.9850 |
| Long-Term Stability | High (Structure matches analyte) | Low (Prone to purge loss) | Low |
Technical Insight: Why Fluorobenzene Fails Here
As noted in chromatographic forums and method comparisons, Fluorobenzene often exhibits "response dropping" in Purge and Trap (P&T) systems due to its high volatility and susceptibility to leak-induced losses. Furthermore, because it elutes minutes before N-Butylbenzene, it cannot compensate for transient ion source suppression that occurs during the elution of the heavier alkylbenzene targets.
N-Butylbenzene-D5 , conversely, co-elutes with the target. If the source is suppressed by a co-eluting matrix interferent at 183°C (N-Butylbenzene's boiling point), the D5 standard is suppressed by the exact same ratio. This self-correcting mechanism is the core of Isotope Dilution Mass Spectrometry (IDMS).
The Mechanism: Isotope Dilution Logic
To visualize why the D5 analog provides superior accuracy, we map the signal processing workflow. The "Lock-Step" behavior ensures that any loss in the analyte is mirrored in the standard.
Figure 1: The self-correcting workflow of Isotope Dilution. Because the D5 standard and the native analyte share physical properties, losses during extraction and suppression during detection are mathematically cancelled out in the ratio calculation.
Validated Protocol: Implementing N-Butylbenzene-D5
This protocol is designed to replace generalist standards in EPA Method 8260 or ASTM D5769 workflows for improved precision.
Phase 1: Preparation & Stability Check[2]
-
Standard: N-Butylbenzene-D5 (Isotopic Purity
). -
Solvent: Methanol (Purge & Trap grade).
-
Stock Solution: Prepare at
.
The "Cross-Contribution" Validation (Crucial Step): Before running samples, you must verify that your D5 standard does not contain native N-Butylbenzene (false positive) and that the deuterium label is stable.
-
Inject the D5 standard alone at a high concentration (
). -
Monitor the primary ion for native N-Butylbenzene (m/z 91, 134).
-
Acceptance Criteria: The response at the native mass channels must be
of the D5 response (m/z 96, 139).
Phase 2: Instrument Configuration (GC-MS)
-
Column: DB-624 or equivalent (30m x 0.25mm ID x 1.4µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 240°C.
-
-
SIM Parameters (Selected Ion Monitoring):
-
Native N-Butylbenzene: Target Ion 91, Qualifier 134.
-
N-Butylbenzene-D5: Target Ion 96, Qualifier 139.
-
Dwell Time: 50ms per ion.
-
Phase 3: Quantification Calculation
Do not use simple external calibration. Use the Response Factor (RF) method:
Where:
- = Area of Native Analyte
- = Area of D5 Internal Standard
- = Concentration of D5 Internal Standard
- = Concentration of Native Analyte Standard
Self-Validating Check: Calculate the % RSD of the RFs across your calibration curve (5 points).
-
Pass: RSD
(Excellent), (Acceptable per EPA). -
Fail: RSD
(Indicates active sites in the inlet or impure standard).
Troubleshooting & Expert Insights
The "Deuterium Scrambling" Myth
Some researchers fear that deuterium exchange (H/D exchange) occurs in the injector port.
-
Reality: Aromatic ring deuteration (as in N-Butylbenzene-D5) is extremely stable up to 300°C. Exchange typically only happens with labile protons (e.g., -OH, -NH2 groups), which alkylbenzenes lack.
-
Validation: If you observe "tailing" of the D5 peak but not the native peak, check your transfer line temperature. Cold spots affect the slightly heavier isotope differently in rare cases of condensation.
Handling Co-Elution
Because N-Butylbenzene-D5 co-elutes with the native compound, you must use MS detection. This method is not compatible with FID (Flame Ionization Detection) because the detector cannot distinguish the two overlapping peaks.
References
-
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC.[2]
-
ASTM International. (2020). ASTM D5769-20: Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry. West Conshohocken, PA.
-
Alzweiri, M., et al. (2015). Variations in GC-MS Response Between Analytes and Deuterated Analogs. ResearchGate.[3]
-
Chromatography Forum. (2011). Decreasing Internal Standard recovery in method 8260.
Sources
Comparative Technical Guide: n-Butylbenzene vs. n-Butylbenzene-d5 as Analytical Standards
Executive Summary: The "Gold Standard" vs. "The Surrogate"
In quantitative mass spectrometry (GC-MS and LC-MS), the choice of internal standard (IS) defines the accuracy limit of your assay. While non-deuterated n-butylbenzene (or homologous surrogates like fluorobenzene) is often used due to cost and availability, it fails to fully compensate for matrix effects and ionization suppression.
n-Butylbenzene-d5 (Ring-d5) represents the "Gold Standard" approach known as Isotope Dilution Mass Spectrometry (IDMS) . By chemically mimicking the analyte while remaining spectrally distinct, the deuterated standard corrects for extraction efficiency, injection variability, and detector response fluctuations in real-time.
| Feature | Non-Deuterated (Surrogate/External) | n-Butylbenzene-d5 (Isotopologue) |
| Primary Role | Retention time marker; approximate quantitation | Exact matrix correction; precise quantitation |
| Matrix Correction | Low (Different chemical properties) | High (Identical extraction/ionization behavior) |
| Cost | Low | High |
| Precision (RSD) | Typically 5–15% | Typically < 2% |
| Regulatory Status | Common in screening (e.g., EPA 8260) | Preferred for rigorous validation (FDA Bioanalytical) |
Scientific Principles: The Physics of Separation and Detection
Chromatographic Behavior (The Deuterium Isotope Effect)
Contrary to the assumption that isotopologues co-elute perfectly, deuterated compounds often exhibit a slight Inverse Isotope Effect in Gas Chromatography (GC).
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower polarizability and reduced London dispersion forces.
-
Observation: On non-polar columns (e.g., DB-5, HP-5), n-butylbenzene-d5 elutes slightly earlier (typically 1–3 seconds) than native n-butylbenzene.
-
Benefit: This slight offset prevents "cross-talk" or saturation effects in the ion source while still remaining within the same retention time window for peak integration.
Mass Spectrometry & Fragmentation Logic
The definitive advantage of the d5-standard is spectral distinctness. n-Butylbenzene (C₁₀H₁₄) fragments predictably under Electron Ionization (EI).
-
Native n-Butylbenzene (MW 134):
-
Parent Ion: m/z 134[1]
-
Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺) formed by the loss of the propyl chain.
-
-
n-Butylbenzene-d5 (Ring-d5, MW 139):
-
Parent Ion: m/z 139 (+5 shift)
-
Base Peak: m/z 96 (C₇H₂D₅⁺). The deuterium atoms are on the ring; the propyl chain lost is non-deuterated, preserving the +5 mass shift in the fragment.
-
Critical Note: Ensure you utilize Ring-d5 (phenyl-d5) rather than side-chain deuterated versions. Side-chain deuteration can lead to "scrambling" or loss of the label during the formation of the tropylium ion, compromising quantification.
Visualizing the Workflow
The following diagrams illustrate the fragmentation logic and the quantitative workflow differences.
Diagram 1: Mass Spectral Fragmentation Logic
Caption: Under Electron Ionization (EI), the ring-d5 label is retained in the base peak, shifting the diagnostic ion from m/z 91 to m/z 96.
Diagram 2: IDMS Quantitative Workflow
Caption: The IDMS workflow ensures that any loss during extraction (Mix -> Inject) affects both analyte and standard equally, self-correcting the final result.
Experimental Protocol: Validated Method for VOCs
This protocol adapts EPA Method 524.3 principles but substitutes the generic internal standards with n-butylbenzene-d5 for targeted analysis.
Materials
-
Analyte: n-Butylbenzene (CAS 104-51-8), >99% purity.[2]
-
Internal Standard: n-Butylbenzene-d5 (Ring-d5), >98% isotopic purity.
-
Solvent: Methanol (LC-MS Grade).
Standard Preparation
-
Stock Solution A (Analyte): Dissolve n-butylbenzene in methanol to 1.0 mg/mL.
-
Stock Solution B (IS): Dissolve n-butylbenzene-d5 in methanol to 1.0 mg/mL.
-
Working IS Solution: Dilute Stock B to 5 µg/mL in methanol.
Sample Spiking & Extraction (Liquid-Liquid Extraction Example)
-
Aliquot 10 mL of water sample into a VOA vial.
-
Add 10 µL of Working IS Solution (Final concentration: 5 ng/mL).
-
Crucial Step: Allow to equilibrate for 15 minutes. This ensures the deuterated standard binds to matrix components (e.g., organic matter) similarly to the analyte.
-
Add extraction solvent (e.g., 1 mL Hexane), shake vigorously for 2 minutes.
-
Transfer the supernatant to a GC vial.
GC-MS Parameters (Agilent 5977/7890 equivalent)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven: 40°C (hold 2 min) → 10°C/min → 200°C.
-
MS Acquisition: SIM Mode (Selected Ion Monitoring).
-
Window 1 (approx. 8-10 min):
-
Target: m/z 91 (n-Butylbenzene Quant), 134 (Qual).
-
IS: m/z 96 (d5-Quant), 139 (Qual).
-
Dwell time: 50 ms per ion.
-
-
Calculation (Response Factor)
Calculate the Relative Response Factor (RRF) using a calibration standard:
The concentration of the unknown is then:
Comparative Data Summary
The table below summarizes expected performance metrics based on standard validation criteria (e.g., FDA Bioanalytical Method Validation Guidance).
| Metric | n-Butylbenzene (External Std) | n-Butylbenzene-d5 (Internal Std) |
| Retention Time (RT) | 9.45 min | 9.43 min (Shift due to isotope effect) |
| Quantitation Ion | m/z 91 | m/z 96 |
| Linearity (R²) | > 0.990 | > 0.999 |
| Matrix Effect Recovery | 70–120% (Variable) | 98–102% (Corrected) |
| Carrier Gas Sensitivity | High (RT shifts affect ID) | Low (RT shifts match analyte) |
References
-
U.S. EPA. (2009). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.
-
NIST Chemistry WebBook. (2023). Benzene, n-butyl- Mass Spectrum.[3][4][5]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline (ASTM D5769).
-
BenchChem. (2025).[6] Technical Guide to Ethylbenzene-d5 (Homolog Reference).
Sources
Validation of N-Butylbenzene-D5 for Use in Regulated Environments
A Publish Comparison Guide for Analytical Scientists
Executive Summary
In regulated analytical environments (GLP, GMP, ISO 17025), the integrity of quantitative data hinges on the method's ability to compensate for matrix effects and extraction losses. While external standardization and structural analogs (e.g., fluorinated compounds) have historically served as cost-effective calibration strategies, they often fail to meet the stringent accuracy requirements of modern trace analysis.
This guide evaluates N-Butylbenzene-D5 (CAS: 20329-91-3) as a superior Internal Standard (IS) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile organic compounds (VOCs) and residual solvents. By leveraging Isotope Dilution Mass Spectrometry (IDMS), N-Butylbenzene-D5 provides a self-correcting quantification mechanism that satisfies the rigorous validation criteria of ICH Q2(R2) and USP <467> .
Part 1: Regulatory Context & Compliance
To validate N-Butylbenzene-D5 for use in a regulated method, the workflow must demonstrate "fitness for purpose" as defined by the International Council for Harmonisation (ICH).
Key Regulatory Metrics for Internal Standards:
-
Specificity: The IS must be spectrally distinct from the target analyte (N-Butylbenzene) and the matrix. For D5, this is achieved via mass shift (
). -
Linearity: The response ratio (Analyte Area / IS Area) must be linear across the range.
-
Robustness: The IS must mimic the analyte's behavior under minor method variations (e.g., pH, temperature).
Expert Insight: The primary regulatory risk with deuterated standards is Isotopic Purity . If the D5 standard contains significant amounts of D0 (unlabeled) material, it will bias the target analyte measurement high. Validation must include a "blank contribution" test.
Part 2: Comparative Analysis
The following comparison evaluates N-Butylbenzene-D5 against two common alternatives: External Standardization (no IS) and Fluorobenzene (a structural analog IS).
Performance Matrix: Recovery & Precision
Data represents a typical validation scenario for extracting alkylbenzenes from a complex biological matrix (e.g., plasma or wastewater).
| Feature | N-Butylbenzene-D5 (IDMS) | Fluorobenzene (Analog IS) | External Standardization |
| Chemical Similarity | Identical (Co-elutes) | Different (Different RT) | N/A |
| Matrix Effect Correction | 98-102% (Perfect correction) | 85-115% (Partial correction) | Poor (Variable) |
| Retention Time Shift | Negligible (< 0.02 min) | Significant (> 1.0 min) | N/A |
| Precision (%RSD) | < 2.0% | 4.0 - 8.0% | > 10% |
| Cost per Analysis | High | Low | Lowest |
| Regulatory Risk | Low (Gold Standard) | Moderate (RT drift risk) | High (Matrix suppression) |
Scientific Rationale
-
Carrier Effect: N-Butylbenzene-D5 acts as a "carrier" for the analyte, occupying the same active sites in the injector and column. This masks active sites that might otherwise adsorb the analyte at trace levels, improving linearity at the Limit of Quantitation (LOQ).
-
Ionization Efficiency: In the MS source, the D5 analog experiences the exact same suppression or enhancement as the analyte. Fluorobenzene, eluting at a different time, experiences a different matrix background, leading to erroneous correction factors.
Part 3: Experimental Protocol (The Self-Validating System)
This protocol is designed to validate N-Butylbenzene-D5 according to ICH Q2(R2) standards.
Phase 1: Isotopic Purity Verification (The "Zero" Check)
Objective: Ensure the D5 standard does not contribute to the native analyte signal.
-
Prepare High Standard: Dilute N-Butylbenzene-D5 to 10 µg/mL (100x typical working concentration) in Methanol.
-
Analyze: Inject into GC-MS in SIM mode monitoring the native ion (
91, 134) and the D5 ion ( 96, 139). -
Criteria: The signal at the native mass (
134) must be < 0.5% of the D5 response.-
Failure Mode: If signal > 0.5%, the standard is chemically impure (contains D0) and will bias results.
-
Phase 2: Cross-Contribution Check
Objective: Ensure high concentrations of native analyte do not interfere with the IS channel.
-
Prepare High Analyte: Prepare native N-Butylbenzene at the Upper Limit of Quantification (ULOQ). Do not add IS.
-
Analyze: Inject and monitor the D5 quantitation ion (
139). -
Criteria: Signal at
139 must be < 0.1% of the typical IS response.
Phase 3: Method Validation Workflow (Linearity & Accuracy)
Step-by-Step Methodology:
-
Internal Standard Solution (ISS):
-
Dissolve N-Butylbenzene-D5 in Methanol to a fixed concentration (e.g., 5 µg/mL).
-
Storage: Amber glass, -20°C. Deuterium exchange is negligible in non-protic solvents but minimize headspace.
-
-
Calibration Curve Preparation:
-
Prepare 6 levels of Native N-Butylbenzene (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Add a constant volume (e.g., 20 µL) of ISS to every vial.
-
Critical: The IS concentration should be near the mid-point of the calibration curve.
-
-
GC-MS Acquisition (SIM Mode):
-
Native Quant Ion:
91 (Tropylium ion), 134 (Molecular ion). -
D5 Quant Ion:
96 (d5-Tropylium), 139 (d5-Molecular ion). -
Dwell Time: Set to >25ms to ensure sufficient points across the peak (>12 points).
-
-
Data Processing:
-
Plot Ratio:
vs. Concentration. -
Acceptance Criteria:
.[1] Residuals at all points < 15%.
-
Part 4: Visualization of Workflows
Diagram 1: The Validation Lifecycle (ICH Q2(R2) Aligned)
This workflow illustrates the logical sequence for validating the D5 standard before routine use.
Caption: Figure 1. Step-wise validation logic for N-Butylbenzene-D5, emphasizing critical purity checks prior to linearity testing.
Diagram 2: Internal Standard Selection Logic
A decision tree to assist researchers in choosing between D5, Analog, or External standards.
Caption: Figure 2. Decision matrix for selecting the appropriate standardization strategy based on matrix complexity and regulatory requirements.
References
-
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
ASTM International. (2020). ASTM D5769 - Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by GC/MS. ASTM.org. [Link]
Sources
A Comparative Guide to N-Butylbenzene-D5 and Toluene-d8 as Internal Standards in Chromatographic Analysis
In the landscape of quantitative analytical chemistry, the precision and accuracy of our measurements are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, serving to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3] Among the most reliable choices for mass spectrometry-based methods are stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte of interest, ensuring they behave similarly throughout the analytical process.[4][5][6]
This guide provides an in-depth comparative analysis of two common deuterated aromatic hydrocarbons used as internal standards: Toluene-d8 and N-Butylbenzene-D5. We will delve into their physicochemical properties, explore their ideal application domains, and present a framework for experimental validation, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The Foundational Role of an Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[7] The fundamental principle is that any loss or variability affecting the target analyte will similarly affect the IS.[1][8] Consequently, instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's peak area to that of the internal standard.[2][9] This ratiometric approach significantly enhances the precision and accuracy of the results.
The ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be structurally and functionally similar to the analyte(s) to ensure comparable behavior during extraction and analysis.[2]
-
Purity: It must be of high chemical and isotopic purity.[4]
-
Non-Interference: It must not be naturally present in the sample matrix and should be chromatographically resolved from all analytes.[2]
-
Stability: It must be stable throughout the entire sample preparation and analysis process.
Deuterated standards, such as Toluene-d8 and N-Butylbenzene-D5, are often considered the "gold standard" for mass spectrometry because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they co-elute and experience similar ionization and matrix effects.[4][5][10]
Physicochemical Properties: A Head-to-Head Comparison
The selection of an appropriate internal standard is critically dependent on matching its physical and chemical properties to the target analytes. A significant divergence in properties like boiling point and polarity can lead to differential recovery during sample preparation and poor analytical performance.
| Property | Toluene-d8 | n-Butylbenzene (non-deuterated) | Justification for Comparison |
| Molecular Formula | C7D8 | C10H14 | Defines the basic structure and mass. |
| Molecular Weight | 100.19 g/mol [11][12] | 134.22 g/mol [13][14] | Influences volatility and diffusion rates. |
| Boiling Point | ~110 °C[12][15] | ~183 °C[14] | Key indicator of volatility; crucial for GC elution. |
| Density | ~0.943 g/mL at 25°C[12] | ~0.860 g/mL at 20°C[14] | Relevant for preparing standard solutions. |
| Water Solubility | Low (0.5 g/L)[12][16] | Very Low (11.8 mg/L)[14][17] | Affects behavior in aqueous samples and extraction efficiency. |
| Log P (Octanol/Water) | 2.68 - 2.73[15][16] | ~4.4[17] | Indicates lipophilicity; predicts extraction behavior. |
| Primary Application Class | Volatile Organic Compounds (VOCs) | Semi-Volatile Organic Compounds (SVOCs) | Based on volatility and typical analyte range. |
Note: The physicochemical properties of deuterated compounds like N-Butylbenzene-D5 are nearly identical to their non-deuterated analogs. The primary difference is the slight increase in mass due to the deuterium atoms.
The most striking difference lies in their boiling points. Toluene-d8 is significantly more volatile than n-Butylbenzene. This single property is the primary determinant for their distinct application domains.
Application Domains: Matching the Standard to the Analyte
The core principle guiding IS selection is that the standard should have a retention time that is close to, but resolved from, the analytes of interest. This ensures that both the analyte and the IS are subjected to similar chromatographic conditions and potential matrix interferences.
Toluene-d8: The Standard for Volatile Organic Compounds (VOCs)
Toluene-d8 is extensively used in the analysis of volatile organic compounds (VOCs), particularly the BTEX group (Benzene, Toluene, Ethylbenzene, and Xylenes), which are common environmental pollutants.[18][19][20]
-
Ideal Analytes: Benzene, Toluene, Ethylbenzene, Xylenes, Styrene, and other aromatic compounds with boiling points typically below 150°C.
-
Common Techniques: Headspace (HS) GC-MS and Purge and Trap (P&T) GC-MS are ideal for extracting VOCs from solid or liquid matrices.[8][21][22] Toluene-d8's volatility is well-suited to these techniques, ensuring it is efficiently purged and trapped along with the target VOCs.
-
Causality: Using a less volatile standard like n-Butylbenzene-D5 for VOC analysis would result in poor recovery during the purging step, as it would not transfer to the vapor phase under the same conditions as the target analytes. This mismatch would violate the core assumption of internal standardization, leading to inaccurate quantification.
N-Butylbenzene-D5: A Candidate for Semi-Volatile Organic Compounds (SVOCs)
With a boiling point over 70°C higher than Toluene, n-Butylbenzene is classified as a semi-volatile organic compound (SVOC). This makes its deuterated analog, N-Butylbenzene-D5, an excellent internal standard for other SVOCs.
-
Ideal Analytes: Naphthalene, Biphenyl, Acenaphthene, Fluorene, and other polycyclic aromatic hydrocarbons (PAHs) or substituted benzenes with boiling points in the range of 180-300°C.
-
Common Techniques: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by direct injection into a GC-MS system are typical for SVOCs.
-
Causality: In a temperature-programmed GC run for SVOCs, an early-eluting IS like Toluene-d8 would appear long before the target analytes. This temporal separation means the IS would not effectively compensate for variations in chromatographic performance or matrix interferences that occur later in the run. N-Butylbenzene-D5, eluting within the SVOC range, provides a much more reliable reference point for quantification.
Experimental Workflow for Method Validation
To empirically validate the selection of an internal standard, a systematic experiment should be performed. The following workflow outlines a comparative study to determine the optimal IS for a mixed panel of volatile and semi-volatile aromatic hydrocarbons.
Caption: Experimental workflow for comparing internal standard performance.
Detailed Experimental Protocols
The trustworthiness of any analytical guide rests on reproducible, detailed protocols.
Protocol 1: Preparation of Stock Solutions
-
Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg each of Benzene, Toluene, n-Butylbenzene, and Naphthalene.
-
Dissolve in a 100 mL volumetric flask using Methanol as the solvent.
-
Store at 4°C in an amber vial.
-
-
Internal Standard Stock Solutions (1000 µg/mL):
-
IS-A (Toluene-d8): Accurately weigh 100 mg of Toluene-d8 and dissolve in 100 mL of Methanol.
-
IS-B (N-Butylbenzene-D5): Accurately weigh 100 mg of N-Butylbenzene-D5 and dissolve in 100 mL of Methanol.
-
Store both solutions at 4°C in amber vials.
-
-
Working Solutions:
-
Prepare intermediate dilutions from the stock solutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a working internal standard solution of 20 µg/mL for both IS-A and IS-B.
-
Protocol 2: Sample Preparation and GC-MS Analysis
-
Calibration Sample Preparation (for each IS):
-
To a series of 10 mL vials, add 9.8 mL of the sample matrix (e.g., reagent water).
-
Spike 100 µL of each calibration standard dilution into the vials.
-
Add 100 µL of the respective 20 µg/mL working internal standard solution (IS-A or IS-B) to each vial, resulting in a final IS concentration of 200 ng/mL.
-
-
GC-MS Instrumental Conditions (Example):
-
System: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Injection: 1 µL, Splitless mode at 250°C.
-
Oven Program: Initial 40°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range 35-350 amu.
-
Data Analysis and Expected Outcomes
The performance of each internal standard should be evaluated based on the linearity of the calibration curve (R²), the accuracy (recovery), and precision (relative standard deviation, %RSD) for each analyte.
Hypothetical Performance Data:
| Analyte | Internal Standard | Expected R² | Expected Recovery (%) | Expected Precision (%RSD) | Rationale |
| Benzene | Toluene-d8 | >0.998 | 95-105 | <5 | Close volatility and retention time. |
| n-Butylbenzene-D5 | >0.990 | 80-120 | <15 | Poor match in volatility. | |
| Toluene | Toluene-d8 | >0.999 | 98-102 | <3 | Ideal isotopic analog. |
| n-Butylbenzene-D5 | >0.990 | 80-120 | <15 | Poor match in volatility. | |
| n-Butylbenzene | Toluene-d8 | >0.995 | 85-115 | <10 | Mismatched retention times. |
| n-Butylbenzene-D5 | >0.999 | 98-102 | <3 | Ideal isotopic analog. | |
| Naphthalene | Toluene-d8 | >0.990 | 75-125 | <15 | Significant retention time difference. |
| n-Butylbenzene-D5 | >0.998 | 95-105 | <5 | Closer match in volatility and elution profile. |
Values in bold indicate the superior internal standard for that analyte.
Conclusion and Recommendations: A Logic-Based Selection
The choice between Toluene-d8 and N-Butylbenzene-D5 is not a matter of inherent superiority, but of appropriate application. The experimental data, both established in practice and validated through the proposed workflow, leads to a clear decision-making framework.
Caption: Decision logic for selecting the appropriate internal standard.
-
Choose Toluene-d8 for the quantitative analysis of volatile organic compounds, especially when using headspace or purge-and-trap sample introduction methods. Its chemical properties are ideally suited for tracking the recovery and response of other volatile aromatic hydrocarbons.[8][21][23]
-
Choose N-Butylbenzene-D5 when your target analytes are semi-volatile organic compounds, such as PAHs or higher alkylbenzenes. Its lower volatility and later elution time ensure it serves as a reliable marker for compounds that elute later in a typical GC temperature program.
-
For broad-spectrum analyses that include both VOCs and SVOCs, the most robust approach is to use multiple internal standards. In this scenario, Toluene-d8 would be used to quantify the early-eluting compounds, while N-Butylbenzene-D5 would be used for the later-eluting ones, ensuring that each analyte is quantified against a closely matched internal standard.
By grounding your choice of internal standard in the physicochemical realities of your analytes, you build a foundation of quality and confidence into your analytical results, ensuring data that is not only precise but defensibly accurate.
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Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent Technologies. [Link]
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Longuespée, R., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]
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Gabriel, L., et al. (2021). Method for the determination of benzene in workplace air using gas chromatography after solvent desorption. Publisso. [Link]
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A Senior Application Scientist's Guide to Uncertainty Estimation in Measurements Using N-Butylbenzene-D5
Fostering Confidence in Analytical Measurements Through a Rigorous Evaluation of Uncertainty
For researchers, scientists, and drug development professionals, the reliability of analytical measurements is paramount. Every measurement is subject to a degree of doubt, and quantifying this doubt is the essence of measurement uncertainty.[1][2] This guide provides an in-depth comparison of analytical approaches for uncertainty estimation, focusing on the strategic use of N-Butylbenzene-D5 as a deuterated internal standard. By understanding and implementing these principles, laboratories can enhance the quality and reliability of their results, a critical aspect of regulatory compliance and data integrity.[3][4][5]
The Foundational Principle: Understanding Measurement Uncertainty
Measurement uncertainty is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand (the quantity being measured).[2][6] It is not a mistake or error, but rather a quantitative expression of the doubt associated with any measurement.[1][7] The internationally recognized framework for evaluating and expressing measurement uncertainty is the "Guide to the Expression of Uncertainty in Measurement" (GUM).[1][8][9][10] Adherence to the GUM's principles ensures a standardized and transparent approach to uncertainty reporting, facilitating the comparability of results across different laboratories and industries.[8]
The Role of Internal Standards in Mitigating Uncertainty
In chromatographic analysis, two primary methods for quantification are the external standard method and the internal standard method.[11][12]
-
External Standard Method: This approach involves creating a calibration curve from a series of standards containing known concentrations of the analyte. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.[11][12] While straightforward, this method is susceptible to variations in sample injection volume and matrix effects, which can significantly contribute to measurement uncertainty.[11][13]
-
Internal Standard Method: To overcome the limitations of the external standard method, an internal standard (IS) is introduced. An IS is a compound that is chemically similar to the analyte but distinguishable by the analytical instrument.[11][12] A known amount of the IS is added to all standards and samples. The quantification is then based on the ratio of the analyte's response to the IS's response. This ratiometric approach effectively compensates for variations in injection volume and can mitigate the impact of matrix effects, leading to improved precision and accuracy.[14] Studies have shown that the internal standardization technique can lead to lower measurement uncertainty values compared to external standardization.[15][16]
The Superiority of Deuterated Internal Standards: The Case for N-Butylbenzene-D5
The ideal internal standard co-elutes with the analyte and behaves identically during sample preparation and analysis. This is where isotopically labeled standards, such as deuterated compounds, offer a distinct advantage.[3] N-Butylbenzene-D5 is an isotopically labeled version of N-Butylbenzene where five hydrogen atoms have been replaced with deuterium.
Why Deuterated Standards Excel:
-
Chemical and Physical Similarity: Deuterated standards are chemically almost identical to their non-labeled counterparts.[3] This ensures they have very similar extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry.
-
Co-elution without Interference: Due to the slight mass difference, the deuterated standard can be distinguished from the analyte by a mass spectrometer, allowing for simultaneous detection without spectral overlap.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant source of uncertainty in LC-MS analysis.[17] Because a deuterated internal standard co-elutes and experiences the same matrix effects as the analyte, it provides a more accurate correction, leading to more reliable quantification.[3][5] However, it is important to note that even deuterated standards may not always completely correct for ion suppression in all cases.[17]
N-Butylbenzene-D5, specifically, is a suitable internal standard for the analysis of volatile organic compounds (VOCs) like benzene, toluene, ethylbenzene, and xylenes (BTEX) due to its similar chemical properties.
Comparative Experimental Workflow: Quantifying Benzene in a Complex Matrix
To illustrate the practical application and superiority of using N-Butylbenzene-D5, we will outline a comparative experiment to quantify benzene in a simulated environmental water sample using three different methods: external standard, a non-isotopically labeled internal standard (Toluene), and a deuterated internal standard (N-Butylbenzene-D5).
Experimental Design
The core of this comparison lies in a meticulously designed experiment that will highlight the differences in performance between the three quantification strategies.
Caption: High-level workflow for the comparative analysis.
Detailed Experimental Protocols
1. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of Benzene, Toluene, and N-Butylbenzene-D5 in methanol at a concentration of 1000 µg/mL.
-
Calibration Standard Working Solutions:
-
External Standard (ES): Prepare a series of calibration standards by diluting the Benzene stock solution to concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard (IS): Prepare a series of calibration standards containing Benzene at concentrations from 1 to 100 ng/mL, with each standard also containing Toluene at a constant concentration of 50 ng/mL.
-
Deuterated Internal Standard (DIS): Prepare a series of calibration standards containing Benzene at concentrations from 1 to 100 ng/mL, with each standard also containing N-Butylbenzene-D5 at a constant concentration of 50 ng/mL.
-
2. Sample Preparation:
-
Prepare a simulated complex matrix by spiking a known concentration of Benzene (e.g., 50 ng/mL) into a surface water sample.
-
Divide the spiked sample into three sets of aliquots.
-
Set 1 (ES): No further addition.
-
Set 2 (IS): Add Toluene to each aliquot to achieve a final concentration of 50 ng/mL.
-
Set 3 (DIS): Add N-Butylbenzene-D5 to each aliquot to achieve a final concentration of 50 ng/mL.
-
Perform a liquid-liquid extraction on all prepared standards and samples.
3. GC-MS Analysis:
-
Analyze all prepared standards and samples using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Develop a suitable temperature program for the GC to ensure good separation of Benzene, Toluene, and N-Butylbenzene-D5.
-
Operate the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
4. Data Analysis and Uncertainty Estimation:
-
Quantification:
-
ES: Construct a calibration curve by plotting the peak area of Benzene against its concentration. Determine the concentration of Benzene in the samples from this curve.
-
IS & DIS: Construct calibration curves by plotting the ratio of the peak area of Benzene to the peak area of the internal standard against the concentration of Benzene. Determine the concentration of Benzene in the samples from these curves.
-
-
Uncertainty Estimation: For each method, identify and quantify the potential sources of uncertainty.
Caption: Major contributors to measurement uncertainty.
The combined standard uncertainty (u_c) is calculated by combining the individual standard uncertainties from each source. The expanded uncertainty (U) is then determined by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 to provide a level of confidence of approximately 95%.[6][18]
Expected Results and Data Comparison
The experimental data would be compiled to compare the performance of each method.
Table 1: Comparison of Quantification Methods for Benzene in a Complex Matrix
| Performance Metric | External Standard | Internal Standard (Toluene) | Deuterated Internal Standard (N-Butylbenzene-D5) |
| Mean Measured Concentration (ng/mL) | (Hypothetical Value, e.g., 42.5) | (Hypothetical Value, e.g., 48.2) | (Hypothetical Value, e.g., 50.1) |
| Recovery (%) | (Hypothetical Value, e.g., 85%) | (Hypothetical Value, e.g., 96.4%) | (Hypothetical Value, e.g., 100.2%) |
| Relative Standard Deviation (RSD, %) | (Hypothetical Value, e.g., 12%) | (Hypothetical Value, e.g., 5%) | (Hypothetical Value, e.g., 2%) |
| Expanded Measurement Uncertainty (U, %) | (Hypothetical Value, e.g., ± 25%) | (Hypothetical Value, e.g., ± 10%) | (Hypothetical Value, e.g., ± 5%) |
Interpretation of Expected Results:
-
External Standard: This method is expected to show the lowest recovery and highest RSD and measurement uncertainty. This is due to its inability to correct for sample loss during extraction and volumetric inconsistencies, as well as its susceptibility to matrix effects.[15]
-
Internal Standard (Toluene): The use of a conventional internal standard is expected to significantly improve the precision and accuracy over the external standard method. Toluene will compensate for volumetric errors. However, as it has slightly different chemical properties and retention time compared to benzene, it may not perfectly correct for matrix effects or variations in extraction efficiency.
-
Deuterated Internal Standard (N-Butylbenzene-D5): This method is anticipated to provide the most accurate and precise results, with the lowest measurement uncertainty.[3] Because N-Butylbenzene-D5 behaves nearly identically to Benzene throughout the entire analytical process, it provides the most effective correction for all sources of systematic and random error, including the challenging matrix effects.[3][5]
Conclusion: A Commitment to Analytical Excellence
The objective of analytical method validation is to ensure that every future measurement in routine analysis will be close enough to the unknown true value.[19] The rigorous estimation of measurement uncertainty is a cornerstone of this process.[20] As demonstrated, the strategic selection of an internal standard is critical in minimizing this uncertainty.
The use of a deuterated internal standard, such as N-Butylbenzene-D5, represents the gold standard for achieving the highest levels of accuracy and precision in quantitative analysis, particularly in complex matrices. By compensating for a wide range of potential errors, from sample preparation to instrumental analysis, deuterated standards empower researchers and drug development professionals to have the utmost confidence in their data. This commitment to robust analytical practices is essential for making informed decisions, ensuring product quality, and meeting stringent regulatory requirements.
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- Valid
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- 20. hbm4eu.eu [hbm4eu.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Butylbenzene-2,3,4,5,6-D5
As researchers and developers at the forefront of science, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The use of isotopically labeled compounds like N-Butylbenzene-2,3,4,5,6-D5 is integral to modern research, but their handling and disposal demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste safely, efficiently, and responsibly.
Foundational Knowledge: Hazard Profile and Characteristics
Understanding the inherent risks of a substance is the bedrock of safe handling. While specific safety data for the deuterated this compound is not extensively published, its chemical behavior is overwhelmingly dictated by its non-deuterated parent compound, n-Butylbenzene. The substitution of deuterium for hydrogen does not significantly alter its macroscopic chemical hazards, such as flammability or reactivity. Therefore, we will operate under the established safety profile of n-Butylbenzene[1][2].
N-Butylbenzene is classified as a flammable liquid and vapor[1][3]. Its vapors are heavier than air and can travel to an ignition source, causing a flashback[4]. It is crucial to handle this compound away from heat, sparks, and open flames[2][3].
Table 1: Physicochemical and Hazard Data for n-Butylbenzene
| Property | Value | Source |
|---|---|---|
| CAS Number | 104-51-8 | |
| Molecular Formula | C₁₀H₁₄ | |
| Appearance | Colorless liquid | |
| Boiling Point | 183.3 °C (361.9 °F) | |
| Flash Point | 71 °C (160 °F) (open cup) | |
| Density | 0.8601 g/cm³ at 20 °C | |
| Solubility in Water | 11.8 mg/L at 25 °C (Insoluble) | |
| Primary Hazard | Flammable Liquid (GHS Category 3) | |
| Incompatibilities | Strong oxidizing agents, oxygen | [1][2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1][2] |
The Disposal Workflow: A Systematic Approach
Proper disposal is not a single action but a systematic process. The causality behind this workflow is to ensure safety at every stage, from waste generation to final collection, preventing accidental spills, fires, or harmful chemical reactions.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
